11-nor-9(R)-carboxy-Hexahydrocannabinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H30O4 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-9-carboxylic acid |
InChI |
InChI=1S/C21H30O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-11,14-16,22H,4-9,12H2,1-3H3,(H,23,24)/t14-,15-,16-/m1/s1 |
Clé InChI |
VRZWHTKBFZGYJJ-BZUAXINKSA-N |
SMILES isomérique |
CCCCCC1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O |
SMILES canonique |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C(=O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 11-nor-9(R)-carboxy-Hexahydrocannabinol
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has recently gained popularity as an alternative to Δ⁹-tetrahydrocannabinol (THC). Understanding its metabolism is critical for forensic toxicology and drug testing. This document provides a comprehensive technical overview of a key HHC metabolite, 11-nor-9(R)-carboxy-Hexahydrocannabinol (9(R)-HHC-COOH). It covers the discovery, metabolic pathways, proposed chemical synthesis, and detailed analytical protocols for its identification and quantification in biological matrices. A significant finding is that 9(R)-HHC-COOH is not only a metabolite of HHC but has also been identified as a minor metabolite of THC, a factor that complicates its use as a definitive biomarker for HHC consumption.
Discovery and Identification
While the parent compound HHC was first described in the 1940s, the elucidation of its human metabolic fate is a recent endeavor, spurred by its emergence in the recreational drug market around 2022. The identification of 11-nor-9-carboxy-HHC as a major urinary and blood metabolite is a key development in forensic analysis.
Initial studies on HHC metabolism revealed biotransformation reactions analogous to those of the well-characterized THC molecule.[1][2] Research published in 2023 and 2024 definitively identified the epimers of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) in human plasma and urine samples following HHC consumption.[1][3][4] These studies utilized advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and characterize the metabolites.[1]
A pivotal discovery was that 11-OH-HHC and HHC-COOH can also be formed as metabolites from Δ⁹-THC.[5] In vivo studies of forensic traffic cases showed that 84% of THC-positive whole blood samples also contained 9(R)-HHC-COOH. This finding indicates that the presence of 9(R)-HHC-COOH alone is not sufficient to prove the consumption of HHC, as it can also originate from THC metabolism.
Metabolic Pathways and Biological Signaling
The primary significance of 11-nor-9(R)-carboxy-HHC is not its biological activity—as carboxy-metabolites of cannabinoids are generally considered pharmacologically inactive—but its role as a terminal metabolite that serves as a biomarker for HHC or THC consumption. Its formation follows a classic two-phase metabolic process.
-
Phase I Metabolism: HHC undergoes hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. A key reaction is the oxidation of the C11 methyl group to form 11-hydroxy-HHC (11-OH-HHC). This intermediate is then further oxidized to the corresponding carboxylic acid, 11-nor-9-carboxy-HHC.[1][4][6]
-
Phase II Metabolism: The carboxylic acid metabolite, HHC-COOH, along with its hydroxylated precursors, undergoes glucuronidation. This process involves the conjugation of glucuronic acid to the molecule, which significantly increases its water solubility and facilitates its excretion via urine.[1]
The metabolic conversion of HHC to its carboxylated metabolite is the critical pathway for its clearance from the body. The diagram below illustrates this process, including the parallel pathway from THC.
The following diagram illustrates the logical challenge in attributing HHC-COOH solely to HHC intake.
Chemical Synthesis
While analytical reference standards for 11-nor-9(R)-carboxy-HHC are commercially available from suppliers like Cayman Chemical, detailed, peer-reviewed synthesis protocols are not readily found in public literature, suggesting they may be proprietary.[5][7] However, a plausible synthetic route can be proposed based on established methods for the synthesis of the analogous metabolite, 11-nor-9-carboxy-THC.[8][9]
The general strategy involves the condensation of a resorcinol (B1680541) derivative (olivetol) with a suitable terpene fragment, followed by oxidation to create the carboxylic acid group. The key difference for HHC-COOH synthesis would be the use of a saturated terpene moiety instead of an unsaturated one like p-mentha-2,8-dien-1-ol (B1605798) used for THC.
Proposed Synthetic Pathway:
-
Condensation: Reaction of olivetol (B132274) with (+)-apoverbenone or a similar saturated terpene derivative under Lewis acid catalysis (e.g., BF₃·OEt₂) to form the hexahydrocannabinol scaffold.
-
Oxidation: The C11 methyl group on the HHC scaffold is then oxidized to a carboxylic acid. This is typically a multi-step process, potentially involving initial functionalization to an alcohol or aldehyde, followed by oxidation with a strong oxidizing agent (e.g., Jones reagent, KMnO₄).
The diagram below outlines this proposed workflow.
Experimental Protocols
The gold standard for the quantification of 11-nor-9(R)-carboxy-HHC in biological fluids is mass spectrometry coupled with chromatography. Below are detailed methodologies based on published forensic protocols.
LC-MS/MS Method for Quantification in Urine
This protocol is adapted from methodologies designed for the verification of HHC intake.[10][11]
5.1.1 Sample Preparation (Hydrolysis and Extraction)
-
Aliquot: Pipette 50 µL of urine sample, calibrator, or quality control into a 96-well plate.
-
Enzymatic Hydrolysis: Add 100 µL of β-glucuronidase solution (e.g., B-One from Kura Biotec) to each well to deconjugate the glucuronidated metabolites.
-
Incubation: Seal the plate, shake briefly, and incubate at 37°C for 60 minutes.
-
Protein Precipitation: After incubation, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., 11-nor-9-carboxy-HHC-d9) to each well.
-
Centrifugation: Seal the plate and centrifuge at 3,000 x g for 10 minutes.
-
Transfer: Transfer the supernatant to a new 96-well plate for injection.
5.1.2 Instrumentation and Conditions
-
LC System: UPLC or HPLC system (e.g., Waters ACQUITY, Shimadzu Nexera).
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Column Temperature: 50°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 min: 30% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 30% B
-
3.0 min: 30% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 5500, Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for HHC-COOH and its deuterated internal standard. Example transitions for related compounds are often in the range of m/z 343 → 299.
GC-MS Method for Quantification in Serum
This protocol requires derivatization to increase the volatility and thermal stability of the analyte. It is based on methods extended for HHC analysis.[12][13]
5.2.1 Sample Preparation (Extraction and Derivatization)
-
Aliquot: Use 1 mL of serum. Add internal standard (e.g., 11-nor-9-carboxy-THC-d3).
-
Extraction: Perform liquid-liquid extraction (e.g., with a hexane/ethyl acetate (B1210297) mixture) or solid-phase extraction (SPE).
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dry extract in 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the vial at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
Transfer: Transfer the cooled, derivatized sample to a GC-MS autosampler vial.
5.2.2 Instrumentation and Conditions
-
GC System: Gas chromatograph (e.g., Agilent 7890).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C.
-
Ramp 1: 25°C/min to 250°C.
-
Ramp 2: 40°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer (e.g., Agilent 5977).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized HHC-COOH.
Analytical Workflow Diagram
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irf.fhnw.ch [irf.fhnw.ch]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
An In-depth Technical Guide to the Physicochemical Properties of 11-nor-9(R)-carboxy-HHC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 11-nor-9(R)-carboxy-Hexahydrocannabinol (11-nor-9(R)-carboxy-HHC), a primary metabolite of Hexahydrocannabinol (HHC). This document is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development and forensic analysis.
Chemical Identity and Structure
11-nor-9(R)-carboxy-HHC is a semi-synthetic cannabinoid metabolite. Its chemical structure is closely related to that of other cannabinoids, particularly 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), the main metabolite of THC.
Table 1: Chemical Identifiers of 11-nor-9(R)-carboxy-HHC
| Identifier | Value |
| IUPAC Name | (6aR,9R,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-9-carboxylic acid[1] |
| Synonyms | 11-carboxy-9(R)-HHC, 9(R)-HHC-COOH, 11-nor-9β-carboxy-Hexahydrocannabinol, 11-nor-9β-carboxy-HHC[2] |
| CAS Number | 64663-38-3[2] |
| Chemical Formula | C₂₁H₃₀O₄[2] |
| Molecular Weight | 346.46 g/mol [1][3] |
| InChI Key | VRZWHTKBFZGYJJ-BZUAXINKSA-N[2] |
Physicochemical Properties
The physicochemical properties of 11-nor-9(R)-carboxy-HHC are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methods for its detection. While experimental data for some properties of this specific metabolite are limited, predictions can be made based on its structure and data from analogous compounds like THC-COOH.
Table 2: Physicochemical Data for 11-nor-9(R)-carboxy-HHC and its Analogs
| Property | 11-nor-9(R)-carboxy-HHC | 11-nor-9-carboxy-THC (Analog) |
| Physical Form | Solid[2] | Crystalline Solid |
| Melting Point | Not available | 174-176 °C (for racemic mixture) |
| Boiling Point | Not available | >460 °C (Predicted) |
| pKa (Strongest Acidic) | Not available | 4.02 (Predicted)[4] |
| logP | Not available | 5.14 - 5.24 (Predicted)[4] |
| Solubility | DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 20 mg/mlPBS (pH 7.2): 0.3 mg/ml[2] | Water: 0.00839 mg/mL (Predicted)[4] |
| Storage Temperature | -20°C[2] | Not applicable |
| Stability | ≥ 5 years at -20°C[2] | Not applicable |
Biological Activity and Signaling Pathways
11-nor-9(R)-carboxy-HHC is a major metabolite of HHC, formed through the oxidation of the intermediate 11-hydroxy-HHC.[5] HHC itself is known to interact with the cannabinoid receptors CB1 and CB2.[1] However, similar to THC-COOH, the carboxylated metabolite of THC, 11-nor-9(R)-carboxy-HHC is generally considered to be pharmacologically inactive at cannabinoid receptors. Its primary significance lies in its utility as a biomarker for HHC consumption in forensic and clinical toxicology.[5]
The metabolic pathway from HHC to 11-nor-9(R)-carboxy-HHC is a critical aspect of its biological relevance. The following diagram illustrates this biotransformation process.
References
- 1. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]
- 2. caymanchem.com [caymanchem.com]
- 3. Discover the little-known metabolites of HHC - CBDOO.co.uk [cbdoo.fr]
- 4. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. 11-Nor-9-carboxy-THC - Wikipedia [en.wikipedia.org]
The Emergence of 11-nor-9(R)-carboxy-HHC as a Human Metabolite of Δ9-Tetrahydrocannabinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the current scientific understanding of 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-9(R)-carboxy-HHC or HHC-COOH) as a human metabolite of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. While 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH) is the most well-known and abundant metabolite used to detect cannabis consumption, recent studies have identified HHC-COOH as a novel, minor metabolite in humans.[1][2] This discovery has significant implications for forensic toxicology, clinical chemistry, and our understanding of cannabinoid metabolism. This document details the metabolic pathway, presents quantitative data from human studies, outlines experimental protocols for detection, and provides visual workflows to aid in research and development.
Metabolic Pathway of Δ9-THC to 11-nor-9(R)-carboxy-HHC
The biotransformation of Δ9-THC in the human body is a complex process primarily occurring in the liver. The formation of 11-nor-9(R)-carboxy-HHC involves a series of Phase I metabolic reactions.
Initially, Δ9-THC undergoes hydroxylation to form the active metabolite 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC). This reaction is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19.[3] Subsequently, 11-OH-THC is further oxidized to 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH).[3][4]
The formation of HHC-COOH is believed to occur through a reduction of the double bond in the 9,10-position of a THC metabolite.[2][5] In vitro studies using human liver microsomes suggest that 11-OH-THC or its corresponding aldehyde undergoes this double bond reduction, which is then followed by the oxidation of the aliphatic alcohol to form HHC-COOH.[2][5] The primary enzymes responsible for the initial hydroxylation steps leading to the precursor of HHC-COOH are CYP2C9, CYP2C19, and CYP3A4.[6]
Quantitative Data
Recent forensic and clinical studies have begun to quantify the concentrations of 11-nor-9(R)-carboxy-HHC in biological samples from individuals who have consumed cannabis. The data indicates that while it is a minor metabolite, its presence is frequent.
Table 1: Concentrations of 11-nor-9(R)-carboxy-HHC and Related Metabolites in Human Whole Blood from Δ9-THC Positive Cases
| Analyte | Median Concentration (ng/mL) | Percentage of Cases Detected | Reference |
| 9R-HHC-COOH | 1.4 | 84% | [3] |
| 9S-HHC-COOH | Not Reported | 50% | [3] |
| THC-COOH | 21 | 92% | [3] |
| Δ9-THC | 1.1 | 100% | [3] |
| 11-OH-THC | 1.1 | Not Reported | [3] |
Note: Data is from a study of 222 authentic forensic traffic cases positive for Δ9-THC. The median concentration of 9R-HHC-COOH was approximately 7% of that of THC-COOH.[2][3]
Table 2: Concentrations of (9R)-HHC and its Metabolite in Serum from Forensic Cases
| Group | Analyte | Concentration Range (ng/mL) | Reference |
| Δ9-THC and HHC co-consumption (n=19) | (9R)-HHC | 0.15 - 14.4 | [7] |
| (9R)-HHC-COOH | 1.0 - 314 | [7] | |
| HHC only consumption (n=6) | (9R)-HHC | 0.15 - 14.4 | [7] |
| (9R)-HHC-COOH | 1.0 - 314 | [7] | |
| Δ9-THC only consumption (n=574) | (9R)-HHC-COOH | Detected | [7] |
Note: This study highlights that (9R)-HHC-COOH is detected in individuals who have only consumed Δ9-THC, confirming its status as a THC metabolite.[7]
Experimental Protocols
The detection and quantification of 11-nor-9(R)-carboxy-HHC require sensitive and specific analytical methods. The following sections detail common protocols for sample preparation and analysis.
Protocol 1: LC-MS/MS Analysis of Cannabinoids in Whole Blood
This protocol is adapted from established methods for the analysis of THC and its metabolites in whole blood.[8][9][10]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of whole blood sample in a glass test tube, add 50 µL of an internal standard solution (e.g., THC-d3, THC-COOH-d9).
-
Add 500 µL of HPLC grade water and vortex.
-
Add 100 µL of 10% acetic acid and vortex.
-
Add 2.5 mL of a hexane:ethyl acetate (B1210297) (80:20, v/v) solution. Cap and vortex thoroughly.
-
Centrifuge at 2800 rpm for 15 minutes to separate the layers.
-
Transfer the upper organic supernatant to a clean test tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a 40:60 water:methanol (B129727) solution (both containing 0.1% formic acid). Vortex to mix.
-
Transfer the reconstituted sample to an LC vial with an insert for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
Protocol 2: GC-MS Analysis of Carboxy-Metabolites in Urine
This protocol is based on established methods for the analysis of carboxy-THC in urine, which can be adapted for HHC-COOH.[11][12][13]
1. Sample Preparation: Hydrolysis, Extraction, and Derivatization
-
To 1-2 mL of urine, add a deuterated internal standard (e.g., HHC-COOH-d3).
-
Hydrolysis: Add a strong base (e.g., 10 N NaOH) to hydrolyze the glucuronide conjugate. Heat at approximately 60°C for 20 minutes. Cool and neutralize with an acid (e.g., glacial acetic acid).
-
Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane:ethyl acetate).
-
Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to form trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph with a capillary column suitable for cannabinoid analysis.
-
Mass Spectrometer: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions: Specific ions for the TMS derivatives of HHC-COOH and its internal standard would need to be determined. For THC-COOH-TMS, characteristic ions include m/z 371, 473, and 488.[11]
Protocol 3: In Vitro Metabolism Study using Human Liver Microsomes
This protocol provides a general framework for investigating the formation of HHC-COOH from Δ9-THC in a controlled laboratory setting.[1][14]
1. Incubation Procedure
-
Prepare a reaction mixture containing:
-
100 mM phosphate (B84403) buffer (pH 7.4)
-
Pooled human liver microsomes (e.g., 0.5 mg/mL final concentration)
-
Δ9-THC or 11-OH-THC substrate (e.g., 5 µM final concentration)
-
-
Pre-incubate the mixture at 37°C for approximately 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C with gentle agitation for a defined period (e.g., up to 180 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or ethyl acetate) to precipitate the proteins.
2. Sample Analysis
-
Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of metabolites using a validated LC-MS/MS method as described in Protocol 1.
Conclusion and Future Directions
The identification of 11-nor-9(R)-carboxy-HHC as a human metabolite of Δ9-THC expands our knowledge of cannabinoid biotransformation. While it is a minor metabolite compared to THC-COOH, its consistent detection in cannabis users warrants its inclusion in comprehensive toxicological analyses. Further research is needed to fully elucidate the enzymatic pathways and kinetics of its formation, establish definitive concentration ranges in various populations, and develop certified reference materials to standardize its quantification across laboratories. For drug development professionals, understanding the complete metabolic profile of THC, including minor metabolites like HHC-COOH, is crucial for evaluating drug-drug interactions, pharmacokinetics, and developing more accurate diagnostic tools.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Nor-9-carboxy-THC - Wikipedia [en.wikipedia.org]
- 5. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Analysis of THC Isomers & Metabolites in Whole Blood and Urine [restek.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. "Gas Chromatography-Mass Spectrometry Analysis of 11-Nor-9-carboxy-Δ9-T" by D.-L. Lin, T.-L.I. Kuo et al. [jfda-online.com]
- 12. Quantitation of Total 11-Nor-9-Carboxy-Delta 9-Tetrahydrocannabinol in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
early research on hexahydrocannabinol metabolites
An In-depth Technical Guide to Early Research on Hexahydrocannabinol (B1216694) (HHC) Metabolites
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained prominence as a legal alternative to tetrahydrocannabinol (THC) in various markets.[1] Structurally similar to THC, HHC is typically produced through the catalytic hydrogenation of THC, a process that saturates the double bond in the cyclohexyl ring, creating a new stereocenter at the C9 position.[2][3] This results in a mixture of two diastereomers: (9R)-HHC and (9S)-HHC, which exhibit different psychoactive potencies.[2][3] Understanding the metabolic fate of HHC is critical for assessing its pharmacological and toxicological profile and for developing reliable methods for detecting its consumption. Early research indicates that HHC undergoes extensive metabolism, sharing pathways with THC but also exhibiting unique characteristics, particularly concerning its stereoisomers.[2][4]
Metabolic Pathways
The metabolism of HHC proceeds through Phase I and Phase II biotransformation reactions, primarily in the liver.[2][5] These pathways are analogous to those of Δ⁹-THC, involving oxidation and subsequent conjugation.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, primarily through oxidation by cytochrome P450 (CYP) enzymes.[2][5] For HHC, this involves hydroxylation at multiple positions on the molecule, followed by further oxidation of hydroxylated intermediates to carboxylic acids.
-
Hydroxylation: The primary oxidative pathways for HHC include hydroxylation of the C11 methyl group to form 11-hydroxy-HHC (11-OH-HHC) and at the C8 position to form 8-hydroxy-HHC (8-OH-HHC).[2][5] Hydroxylation also occurs along the pentyl side chain, producing metabolites such as 4'-OH-HHC and 5'-OH-HHC.[6][7]
-
Oxidation to Carboxylic Acid: The active intermediate, 11-OH-HHC, is further oxidized to the inactive metabolite 11-nor-9-carboxy-HHC (HHC-COOH).[2][4]
Interestingly, the metabolism is stereoselective. Early studies suggest that the 9(R)-HHC epimer preferentially undergoes hydroxylation at the C11 position, while the 9(S)-HHC epimer is more likely to be hydroxylated at the C8 position.[2]
Phase II Metabolism
Following Phase I oxidation, HHC and its hydroxylated metabolites undergo Phase II conjugation reactions, primarily glucuronidation.[4][6] This process involves the attachment of a glucuronic acid moiety to the molecule, which increases its water solubility and facilitates its excretion in urine. Extensive glucuronidation of both HHC and its Phase I metabolites has been observed.[4][6]
Quantitative Data on HHC Metabolites
Quantitative analysis of HHC metabolites is crucial for identifying reliable biomarkers of consumption. Early studies have provided initial data on the relative abundance of these metabolites in various biological matrices.
Table 1: Quantitative and Semi-Quantitative Data of HHC Metabolites in Human Samples
| Biological Matrix | Major Metabolites Detected | Quantitative/Semi-Quantitative Findings | Reference(s) |
| Urine | 11-OH-HHC, 11-nor-9(R)-carboxy-HHC, 8(R)OH-9(R)-HHC | HHC-OH metabolites were found in higher concentrations than R-HHC-COOH.[8] In one study, R/S-HHC-OH concentrations were roughly double that of R-HHC-COOH.[9] 8(R)OH-9(R)-HHC was identified as the most prevalent metabolite.[7][10] | [7][8][9][10] |
| Blood/Plasma | 11-nor-9(R)-carboxy-HHC, 11-OH-9(R)-HHC | 9R-HHC-COOH was determined to be the major metabolite, followed by 11-OH-9R-HHC.[11][12] In THC users, HHC-COOH was detected in 84% of cases, with a median concentration of 7% relative to THC-COOH.[13][14] | [11][12][13][14] |
| In Vitro (Hepatocytes) | Monohydroxylated metabolites, Carboxylic acid metabolites | HHC was primarily metabolized through monohydroxylation, followed by oxidation to a carboxylic acid.[6] | [6] |
Experimental Protocols
The identification and quantification of HHC metabolites rely on sophisticated analytical techniques, primarily mass spectrometry coupled with chromatographic separation.
Sample Collection and Preparation
-
In Vivo Studies (Human Samples):
-
Urine and Blood/Plasma: Samples are collected from individuals following suspected HHC consumption.[4][11]
-
Urine Pre-treatment: A critical step for urine analysis is enzymatic hydrolysis, typically using β-glucuronidase, to cleave the glucuronide conjugates and allow for the detection of Phase I metabolites.[6][8] This is often followed by a sample clean-up and concentration step, such as solid-phase extraction (SPE).[7]
-
-
In Vitro Studies:
Analytical Instrumentation and Methodology
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and powerful technique for HHC metabolite analysis.[8][17]
-
Chromatography: Reverse-phase columns, such as a Kinetex biphenyl (B1667301) column, are used to separate the metabolites.[17] A gradient elution with a mobile phase consisting of an aqueous solution (e.g., with acetic or formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[17]
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., TripleTOF or QToF) operated in positive electrospray ionization mode is used for detection.[17] Data-dependent acquisition allows for the collection of fragmentation spectra, which are essential for structural elucidation of unknown metabolites.[17]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also utilized, particularly for identifying certain metabolites.[7][18]
-
Derivatization: Prior to analysis, metabolites are often derivatized (e.g., trimethylsilylation with reagents like MSTFA) to increase their volatility and thermal stability.[19]
-
Analysis: Separation is achieved on a capillary column (e.g., HP-5ms), and mass spectra are acquired in electron impact mode.[19]
-
Conclusion
Early research has established that hexahydrocannabinol undergoes extensive Phase I and Phase II metabolism, mirroring the pathways of Δ⁹-THC but with distinct stereoselective differences. The primary metabolic transformations include hydroxylation at the C11 and C8 positions and on the pentyl side chain, followed by oxidation to carboxylic acids and conjugation with glucuronic acid.[2][4][6] Key metabolites such as 11-OH-HHC and 11-nor-9-carboxy-HHC have been identified as important biomarkers in both urine and blood.[8][11] The analytical workflows for their detection are well-defined, primarily relying on LC-MS/MS for sensitive and specific analysis. Further research is needed to fully characterize the complete metabolic profile, understand the pharmacokinetics of individual metabolites, and establish definitive biomarkers to differentiate between the consumption of 9(R)-HHC and 9(S)-HHC.
References
- 1. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. In Vitro Metabolic Profiling of 18 Semi-Synthetic Cannabinoids-Hexahydrocannabinol (HHC) and Its Analogs-with Identification in an Authentic Hexahydrocannabiphorol (HHCP) Urine Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
Toxicological Profile of 11-nor-9(R)-carboxy-HHC: A Technical Guide
Disclaimer: Direct toxicological data for 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-9(R)-carboxy-HHC) is not currently available in peer-reviewed literature. This document provides a comprehensive overview based on the metabolic pathway of its parent compound, Hexahydrocannabinol (HHC), and toxicological principles derived from its structural analog, 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH). The information herein is intended to guide research and development; it is not a substitute for empirical toxicological evaluation.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently emerged in consumer markets.[1] Structurally similar to Δ⁹-tetrahydrocannabinol (THC), HHC undergoes extensive metabolism in the human body, leading to various transformation products.[2] One of the terminal metabolites is 11-nor-9-carboxy-HHC, which exists as two stereoisomers, 9(R)-HHC-COOH and 9(S)-HHC-COOH, due to the stereocenter at the C9 position.[3][4]
This technical guide focuses on the 9(R) epimer, 11-nor-9(R)-carboxy-HHC, which is often the more abundant stereoisomer found in biological samples after HHC consumption.[5] Given the absence of direct safety and toxicity data, this document extrapolates a potential toxicological profile by examining its metabolic formation, the pharmacology of its parent compounds, and the well-established profile of the analogous THC metabolite, THC-COOH. Furthermore, it outlines the necessary experimental protocols required to definitively characterize its safety profile.
Metabolism, Pharmacokinetics, and Pharmacodynamics
Metabolic Pathway
The biotransformation of HHC parallels that of THC.[2] The process is primarily hepatic and occurs in two main phases.
-
Phase I Metabolism: The parent compound, 9(R)-HHC, is first hydroxylated at the 11-position by cytochrome P450 (CYP450) enzymes (primarily CYP2C9 and CYP3A4 are implicated for THC) to form an active metabolite, 11-hydroxy-9(R)-HHC.[6][7] This intermediate is then further oxidized by dehydrogenases to yield the terminal carboxylic acid metabolite, 11-nor-9(R)-carboxy-HHC.[2]
-
Phase II Metabolism: The carboxy metabolite can then be conjugated with glucuronic acid to form a more water-soluble glucuronide conjugate, which facilitates its elimination from the body, primarily via urine.[8]
Pharmacokinetics
While specific pharmacokinetic data for 11-nor-9(R)-carboxy-HHC is limited, inferences can be drawn from its detection in biological fluids and the behavior of THC-COOH. As the terminal, water-soluble metabolite, it is expected to have a long elimination half-life, potentially remaining detectable in urine for several days to weeks after consumption, depending on the dose and frequency of use.[8] This persistence makes it a key biomarker for confirming HHC intake in forensic and toxicological analyses.[9]
Pharmacodynamics and Receptor Activity
The psychoactive effects of cannabinoids are primarily mediated by their binding to cannabinoid receptors CB1 and CB2. The parent compound, 9(R)-HHC, is an agonist at both receptors with a binding affinity similar to that of Δ⁹-THC.[1][10] The intermediate metabolite, 11-hydroxy-HHC, is also considered pharmacologically active.[6]
However, the addition of a carboxyl group at the C-9 position, as seen in the analogous metabolite THC-COOH, drastically reduces or eliminates binding affinity for cannabinoid receptors.[11] THC-COOH is considered pharmacologically inactive with no psychoactive effects.[8] By extension, 11-nor-9(R)-carboxy-HHC is strongly presumed to be an inactive metabolite with no significant affinity for CB1 or CB2 receptors.
| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | Activity |
| 9(R)-HHC (Parent) | ~15 nM[1] | ~13 nM[1] | Agonist |
| 11-hydroxy-HHC (Precursor) | Data not available (Presumed Active)[6] | Data not available (Presumed Active)[6] | Presumed Agonist |
| 11-nor-9(R)-carboxy-HHC | Data not available (Presumed Inactive) | Data not available (Presumed Inactive) | Presumed Inactive |
| Δ⁹-THC (Reference) | ~15 - 35 nM[1][12] | ~9.1 nM[1] | Partial Agonist |
| 11-nor-9-carboxy-THC (Analog) | Negligible[11] | Negligible[11] | Inactive |
Inferred Toxicological Profile
The following profile is inferred from available data on HHC and THC-COOH. Empirical studies are required for confirmation.
| Toxicological Endpoint | Inferred Profile for 11-nor-9(R)-carboxy-HHC | Basis for Inference |
| Acute Oral Toxicity | Very Low Toxicity (Likely GHS Category 5 or Unclassified) | Parent compound HHC is OECD Category 4 (LD50 est. 1000 mg/kg in rats). Terminal carboxy metabolites of cannabinoids are generally considered less toxic than their parent compounds. |
| Genotoxicity/Mutagenicity | Data not available; presumed to be non-genotoxic. | THC and its metabolites have not demonstrated consistent genotoxic potential. However, this must be confirmed experimentally. |
| Cytotoxicity | Data not available; likely low. | As a terminal metabolite, it is expected to have low biological reactivity. |
| Cardiotoxicity (hERG) | Data not available. | No information exists on the potential for HHC or its metabolites to inhibit the hERG channel. This is a critical data gap. |
| Reproductive/Developmental | Data not available. | No data exists for HHC or its metabolites. |
Recommended Experimental Protocols for Toxicological Assessment
To establish a definitive toxicological profile, a standard battery of tests is required. The following sections detail the methodologies for key in vitro and in vivo assays.
Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)
This test provides an estimated Lethal Dose (LD50) and information on the hazardous properties of a substance.
Methodology: The study is performed in a stepwise manner using a small number of animals (typically rats), usually starting at a dose of 300 mg/kg. Three animals of a single-sex are used per step. Depending on the outcome (mortality or morbidity), the dose is either increased (e.g., to 2000 mg/kg) or decreased (e.g., to 5 mg/kg) for the next step. Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days. The substance is classified into one of five toxicity categories based on the number of mortalities observed at specific dose levels.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)
This in vitro assay assesses the potential of a substance to induce gene mutations (point mutations) in bacteria.
Methodology: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are exposed to the test substance at various concentrations.[13] The exposure occurs both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to simulate mammalian metabolism.[14] The bacteria are then plated on a minimal agar (B569324) medium lacking the required amino acid. If the test substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the essential amino acid and form visible colonies. A dose-dependent increase in the number of revertant colonies compared to a solvent control indicates a positive result.[14]
Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in cultured mammalian cells.
Methodology: Cultured mammalian cells (e.g., human lymphocytes, CHO, TK6) are exposed to the test substance at three or more analyzable concentrations, with and without S9 metabolic activation.[15] After exposure, the cells are treated with cytochalasin B, an agent that blocks cytokinesis but not nuclear division, resulting in binucleated cells.[5] The cells are then harvested, fixed, and stained. At least 2000 binucleated cells per concentration are scored for the presence of micronuclei—small, membrane-bound DNA fragments or whole chromosomes in the cytoplasm that were not incorporated into the daughter nuclei during mitosis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[15]
Cardiotoxicity: hERG Inhibition Assay
This assay assesses the potential of a compound to inhibit the hERG potassium channel, an effect linked to QT interval prolongation and potentially fatal cardiac arrhythmias.
Methodology: The "gold standard" method is manual or automated patch-clamp electrophysiology.[16] A cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used. The whole-cell voltage-clamp technique is applied to a single cell to measure the ionic current flowing through the hERG channels. After establishing a stable baseline current, the test compound is applied at increasing concentrations. The degree of inhibition of the hERG current is measured at each concentration, allowing for the calculation of an IC50 value (the concentration at which 50% of the current is inhibited). This value is a critical indicator of potential cardiotoxicity.[17]
Conclusion and Future Directions
The toxicological profile of 11-nor-9(R)-carboxy-HHC remains uncharacterized. Based on its metabolic pathway and analogy to THC-COOH, it is strongly presumed to be a pharmacologically inactive terminal metabolite with a low potential for acute toxicity. However, this assumption requires empirical validation.
Significant data gaps exist, particularly concerning genotoxicity and cardiotoxicity. To ensure consumer safety and meet regulatory standards, it is imperative that a comprehensive toxicological assessment be conducted. The experimental protocols outlined in this guide, including acute oral toxicity (OECD 423), bacterial mutagenicity (OECD 471), in vitro chromosomal damage (OECD 487), and hERG inhibition assays, represent the minimum necessary studies to begin constructing a reliable safety profile for this novel cannabinoid metabolite.
References
- 1. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 6. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 8. 11-Nor-9-carboxy-THC - Wikipedia [en.wikipedia.org]
- 9. kratomit.eu [kratomit.eu]
- 10. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. 11-Hydroxy-THC - Wikipedia [en.wikipedia.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Foundational Studies on 11-nor-9(R)-carboxy-HHC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies on 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-9(R)-carboxy-HHC), a key metabolite of (9R)-hexahydrocannabinol ((9R)-HHC). This document outlines the metabolic pathways, analytical methodologies for detection and quantification, and available quantitative data.
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained attention in recent years. It exists as two epimers, (9R)-HHC and (9S)-HHC, with the (9R)-epimer being more psychoactive. Understanding the metabolism of these compounds is crucial for pharmacokinetic studies, toxicological assessments, and the development of reliable analytical methods for their detection. 11-nor-9(R)-carboxy-HHC is a terminal metabolite of (9R)-HHC, making it a critical biomarker for identifying exposure to the more active epimer of HHC. Recent studies have also suggested that 11-nor-9-carboxy-HHC can be a minor metabolite of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which has significant implications for forensic toxicology.[1][2]
Metabolic Pathway of (9R)-HHC
The metabolism of (9R)-HHC follows a pathway analogous to that of Δ⁹-THC, primarily involving Phase I and Phase II biotransformation reactions in the liver.
Phase I Metabolism: The initial step involves hydroxylation of the (9R)-HHC molecule, predominantly at the 11-position, by cytochrome P450 enzymes. This reaction forms 11-hydroxy-9(R)-HHC (11-OH-9(R)-HHC), an active metabolite. Further oxidation of 11-OH-9(R)-HHC leads to the formation of the inactive terminal metabolite, 11-nor-9(R)-carboxy-HHC.[3] Other hydroxylation reactions can also occur on the pentyl side chain and the cyclohexyl ring.
Phase II Metabolism: The primary Phase II reaction is glucuronidation, where glucuronic acid is conjugated to the hydroxyl and carboxyl groups of the Phase I metabolites, increasing their water solubility and facilitating their excretion in urine.
Quantitative Data
The following table summarizes the available quantitative data for 11-nor-9(R)-carboxy-HHC from various studies. This includes limits of detection (LOD), limits of quantification (LOQ), and concentrations observed in authentic biological samples.
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Serum/Plasma | 0.15 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | Serum/Plasma | 0.25 ng/mL | [4] |
| Limit of Detection (LOD) | Urine | 5 ng/mL | [5] |
| Concentration in Whole Blood (Median) | Whole Blood | 1.4 ng/mL | [1] |
| Concentration in Serum/Plasma | Serum/Plasma | [4] | |
| Abundance in HHC-only users | Urine | Most abundant stereoisomer | [3][6] |
Experimental Protocols
Analysis of 11-nor-9(R)-carboxy-HHC in Urine by LC-MS/MS
This section provides a synthesized, detailed methodology for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 11-nor-9(R)-carboxy-HHC in urine, based on protocols described in the literature.[5][7][8]
4.1.1. Sample Preparation (Hydrolysis and Extraction)
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and a buffer solution (e.g., acetate (B1210297) buffer, pH 5). Add β-glucuronidase enzyme and incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2 hours) to deconjugate the glucuronidated metabolites.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add an organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) to the hydrolyzed sample. Vortex to mix and then centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the analyte to a new tube and evaporate to dryness under a stream of nitrogen.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge with appropriate solvents. Load the hydrolyzed sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analyte with a suitable solvent. Evaporate the eluate to dryness.
-
-
Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase for LC-MS/MS analysis.
4.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a modifier like formic acid or acetic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for the detection of carboxylated metabolites.
4.1.3. Data Analysis
The identification of 11-nor-9(R)-carboxy-HHC is based on the retention time and the ratio of at least two specific MRM transitions. Quantification is performed by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of (9R)-HHC using human liver microsomes.[9][10][11][12][13]
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes, a phosphate (B84403) buffer (pH 7.4), and the substrate ((9R)-HHC) dissolved in a suitable solvent (e.g., acetonitrile, final concentration ≤1%).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the microsomes.
-
Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the supernatant for the presence of metabolites, including 11-OH-9(R)-HHC and 11-nor-9(R)-carboxy-HHC, using LC-MS/MS.
Mandatory Visualizations
Conclusion
The foundational studies on 11-nor-9(R)-carboxy-HHC have established its role as a major terminal metabolite of (9R)-HHC. The development of sensitive and specific analytical methods, primarily based on LC-MS/MS, allows for its reliable detection and quantification in biological matrices. This is essential for understanding the pharmacokinetics of HHC and for forensic purposes. The recent finding that this metabolite may also be formed from Δ⁹-THC highlights the complexity of cannabinoid metabolism and the need for careful interpretation of analytical results. Further research is warranted to fully elucidate the quantitative contribution of different cannabinoids to the formation of 11-nor-9-carboxy-HHC and to explore the pharmacological activity, if any, of its precursors.
References
- 1. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. veritastk.co.jp [veritastk.co.jp]
- 11. mercell.com [mercell.com]
- 12. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
In Vitro Metabolism of Hexahydrocannabinol (HHC) to 11-nor-9(R)-carboxy-HHC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of Hexahydrocannabinol (B1216694) (HHC), with a specific focus on the metabolic pathway leading to the formation of its major metabolite, 11-nor-9(R)-carboxy-HHC. This document details the enzymatic processes, experimental protocols, and analytical methodologies pertinent to studying this transformation, and presents quantitative data to support the metabolic profile.
Introduction to HHC Metabolism
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained attention in recent years. Structurally similar to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), HHC undergoes extensive metabolism in the body, primarily in the liver.[1][2] The metabolic pathway of HHC is analogous to that of Δ⁹-THC, involving two main phases of biotransformation.[1][3] Phase I metabolism is characterized by oxidation reactions, while Phase II involves conjugation to enhance water solubility and facilitate excretion.[4][5]
The primary psychoactive effects of HHC are attributed to the (9R)-HHC epimer.[1] The metabolism of this specific epimer is of significant interest for understanding its pharmacological and toxicological profile. The major metabolic pathway for (9R)-HHC involves hydroxylation at the C11 position to form 11-hydroxy-9(R)-HHC (11-OH-9(R)-HHC), which is subsequently oxidized to 11-nor-9(R)-carboxy-HHC (9R-HHC-COOH).[1][6] This carboxylated metabolite is a key biomarker for HHC consumption.[7]
The Metabolic Pathway: From HHC to 11-nor-9(R)-carboxy-HHC
The in vitro metabolism of (9R)-HHC to 11-nor-9(R)-carboxy-HHC is a two-step oxidative process primarily mediated by cytochrome P450 (CYP) enzymes located in the liver.[1][8]
Step 1: Hydroxylation
The initial and rate-limiting step is the hydroxylation of the methyl group at the C11 position of (9R)-HHC. This reaction is catalyzed by CYP enzymes, with CYP2C9, CYP2C19, and CYP3A4 being the primary isoforms involved in the metabolism of structurally similar cannabinoids like Δ⁹-THC.[2][8] This hydroxylation results in the formation of the active metabolite, 11-hydroxy-9(R)-HHC.
Step 2: Oxidation
Following hydroxylation, 11-hydroxy-9(R)-HHC is further oxidized to 11-nor-9(R)-carboxy-HHC. This step involves the conversion of the hydroxyl group to a carboxylic acid. This inactive metabolite is the most abundant in blood and is a primary target for analytical detection to confirm HHC intake.[9][10]
Experimental Protocols for In Vitro Metabolism Studies
The investigation of HHC metabolism in vitro typically employs subcellular fractions of the liver, such as microsomes, or whole-cell systems like hepatocytes. These systems contain the necessary enzymatic machinery to replicate hepatic metabolism.
Human Liver Microsomes (HLMs) Incubation
Human liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes and are a standard tool for in vitro drug metabolism studies.[11][12]
Experimental Workflow:
Detailed Methodology:
-
Preparation of Incubation Mixture:
-
A typical incubation mixture contains:
-
Human Liver Microsomes (e.g., 0.2-1.0 mg/mL protein concentration).
-
(9R)-HHC (substrate) at various concentrations to determine kinetic parameters.
-
A NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a continuous supply of the necessary cofactor for CYP enzyme activity.[5]
-
Phosphate buffer (e.g., 0.1 M, pH 7.4) to maintain physiological pH.
-
-
-
Incubation:
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.
-
The reaction is initiated by the addition of the NADPH-regenerating system.
-
Incubation is carried out at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which precipitates the proteins and halts enzymatic activity.
-
-
Sample Preparation:
-
The terminated reaction mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent compound and its metabolites, is collected.
-
The supernatant may be further concentrated by evaporation and reconstituted in a suitable solvent for analysis.
-
-
Analytical Detection:
Hepatocyte Incubation
Cryopreserved human hepatocytes provide a more complete model of hepatic metabolism as they contain both Phase I and Phase II enzymes and active transporter systems.[12]
Methodology:
The protocol for hepatocyte incubation is similar to that for HLMs, with some key differences:
-
Cell Culture: Cryopreserved hepatocytes are thawed and cultured according to the supplier's instructions.
-
Incubation: (9R)-HHC is added to the culture medium containing the hepatocytes.
-
Sample Collection: Aliquots of the culture medium are collected at different time points to monitor the disappearance of the parent drug and the formation of metabolites.
-
Cell Lysis: At the end of the incubation, the cells can be lysed to analyze intracellular metabolites.
Quantitative Data on HHC Metabolism
Quantitative analysis is crucial for characterizing the metabolic profile of HHC. This involves determining the rate of metabolite formation and the concentration of metabolites in biological samples.
Table 1: Analytical Quantification of HHC and its Metabolites
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Analytical Method | Reference |
| 9R-HHC | 0.2 | 20 | LC-MS/MS | [9][10] |
| 9S-HHC | 0.2 | 20 | LC-MS/MS | [9][10] |
| 11-OH-9R-HHC | 0.2 | 20 | LC-MS/MS | [9][10] |
| 9R-HHC-COOH | 2.0 | 200 | LC-MS/MS | [9][10] |
| 9S-HHC-COOH | 2.0 | 200 | LC-MS/MS | [9][10] |
Table 2: Relative Abundance of 9R-HHC-COOH in Forensic Samples
| Comparison | Relative Median Concentration | Sample Matrix | Reference |
| 9R-HHC-COOH vs. THC-COOH | 7% | Whole Blood | [11][14] |
Conclusion
The in vitro metabolism of (9R)-HHC to its primary urinary metabolite, 11-nor-9(R)-carboxy-HHC, is a critical area of study for understanding the compound's pharmacokinetics and for developing reliable methods for its detection. The metabolic pathway, primarily driven by hepatic CYP450 enzymes, mirrors that of Δ⁹-THC. Standard in vitro models, such as human liver microsomes and hepatocytes, coupled with sensitive analytical techniques like LC-MS/MS, provide a robust framework for elucidating the metabolic fate of HHC. The quantitative data gathered from these studies are essential for forensic toxicology and for the broader scientific and drug development communities.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019) [mdpi.com]
- 6. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wada-ama.org [wada-ama.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 11-nor-9(R)-carboxy-HHC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-9(R)-carboxy-HHC), a key metabolite of hexahydrocannabinol (B1216694) (HHC), in biological matrices. The following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are intended for forensic toxicology, clinical chemistry, and drug metabolism research.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently emerged in the recreational drug market. As a hydrogenated derivative of tetrahydrocannabinol (THC), it elicits similar psychoactive effects. Understanding its metabolism is crucial for developing reliable analytical methods to detect its consumption. HHC is metabolized in the body, with 11-nor-9-carboxy-HHC being a major urinary and blood metabolite.[1][2][3] The detection of this metabolite is a reliable indicator of HHC intake.[4][5] Due to structural similarities with THC metabolites, HHC consumption can sometimes lead to cross-reactivity in common cannabinoid immunoassays, necessitating more specific and sensitive confirmatory methods like mass spectrometry.[2]
Metabolic Pathway of Hexahydrocannabinol (HHC)
The primary metabolic pathway for HHC involves oxidation to form hydroxylated intermediates, such as 11-hydroxy-HHC (11-OH-HHC), which are further oxidized to carboxylic acids, predominantly 11-nor-9-carboxy-HHC.[1] These metabolites can also undergo glucuronidation to facilitate excretion.[1] The detection of both the (9R) and (9S) epimers of 11-nor-9-carboxy-HHC can be important for a comprehensive toxicological analysis.[4]
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 11-nor-9(R)-carboxy-HHC in Human Blood by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has recently emerged on the recreational drug market. Following consumption, HHC is metabolized in the body, with one of the major metabolites being 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH). The detection and quantification of HHC-COOH, particularly the (9R) epimer, in blood samples are crucial for forensic toxicology and clinical monitoring to confirm HHC intake. This application note describes a robust and sensitive method for the determination of 11-nor-9(R)-carboxy-HHC in human serum and plasma using gas chromatography-mass spectrometry (GC-MS) following liquid-liquid extraction and derivatization.
Core Requirements
This method has been developed to provide a reliable analytical procedure for the quantitative analysis of 11-nor-9(R)-carboxy-HHC in blood samples. The protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis, along with performance characteristics of the method.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for cannabinoid analysis in blood.[1][2]
-
Materials:
-
Human serum or plasma samples
-
Internal Standard (IS) solution (e.g., 11-nor-9-carboxy-Δ⁹-THC-d9)
-
Acetic acid (1.5%)
-
n-hexane/ethyl acetate (B1210297) (80:20, v/v)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 500 µL of serum or plasma in a glass tube, add 25 µL of the internal standard solution.
-
Add 100 µL of 1.5% acetic acid and vortex briefly.
-
Add 1000 µL of n-hexane/ethyl acetate (80:20, v/v) and vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 3-5) with another 1000 µL of n-hexane/ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization
Silylation is a common derivatization technique for cannabinoids to improve their volatility and thermal stability for GC-MS analysis.[2][3]
-
Materials:
-
Dried sample extract from the previous step
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or oven
-
-
Procedure:
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and vortex to dissolve the residue.
-
Heat the sample at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
-
3. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of cannabinoids.[1][4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injection Volume: 1-2 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 25°C/min to 250°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (as TMS derivatives):
-
Data Presentation
Table 1: Quantitative Method Validation Parameters for HHC Analysis in Blood
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.15 ng/mL | [1][6] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [1][6] |
| Within-run Imprecision | <6.5% | [1][6] |
| Between-run Imprecision | <10.0% | [1][6] |
Table 2: Reported Concentrations of (9R)-HHC and (9R)-HHC-COOH in Authentic Blood Samples
| Analyte | Concentration Range (ng/mL) | Sample Type | Reference |
| (9R)-HHC | Serum/Plasma | [1][6] | |
| (9R)-HHC-COOH | 1.0 - 314 | Serum | [4] |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of 11-nor-9(R)-carboxy-HHC.
Caption: Logical flow from HHC intake to analytical confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of total 11-nor-9-carboxy-delta 9-tetrahydrocannabinol in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) as metabolite of both hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) in routine forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Gas Chromatography-Mass Spectrometry Analysis of 11-Nor-9-carboxy-Δ9-T" by D.-L. Lin, T.-L.I. Kuo et al. [jfda-online.com]
- 6. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 11-nor-9(R)-carboxy-HHC in Forensic Toxicology Casework
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of semi-synthetic cannabinoids, such as hexahydrocannabinol (B1216694) (HHC), presents a new challenge in forensic toxicology. As HHC gains popularity as a legal alternative to Δ9-tetrahydrocannabinol (Δ9-THC), the principal psychoactive constituent of cannabis, the need for reliable analytical methods to detect its use and interpret the findings in forensic casework has become critical. 11-nor-9(R)-carboxy-HHC (9(R)-HHC-COOH) is a primary metabolite of HHC and a key biomarker for confirming its consumption. However, recent studies have revealed that 9(R)-HHC-COOH can also be a minor metabolite of Δ9-THC, complicating the interpretation of toxicological results.[1][2]
These application notes provide a comprehensive overview of the role of 9(R)-HHC-COOH in forensic toxicology, including its metabolism, analytical detection methods, and interpretation of findings. Detailed protocols for sample preparation and analysis are provided to guide researchers and forensic toxicologists in their casework.
Metabolism and Interpretation
Hexahydrocannabinol (HHC) is metabolized in the body, primarily through oxidation, to form hydroxylated and carboxylated metabolites. The main carboxylated metabolite is 11-nor-9-carboxy-HHC, which exists as two epimers: 11-nor-9(R)-carboxy-HHC and 11-nor-9(S)-carboxy-HHC. While both are metabolites of HHC, their relative abundance can vary. In serum samples from individuals who have consumed HHC, 9(R)-HHC-COOH is consistently detected.[1]
A significant finding for forensic interpretation is that 9(R)-HHC-COOH has also been identified as a metabolite of Δ9-THC.[1][2] This means that the presence of 9(R)-HHC-COOH alone is not definitive proof of HHC consumption. To distinguish between HHC and Δ9-THC use, it is crucial to analyze for a comprehensive panel of cannabinoids and their metabolites. One study has proposed a tentative cut-off of 30% for the (9R)-HHC-COOH/THC-COOH ratio in serum to differentiate the intake of both substances from the intake of Δ9-THC alone.[1]
In urine samples, both epimers of HHC-COOH and their glucuronides can be detected after HHC use.[1] Interestingly, in cases of Δ9-THC use, 9(S)-HHC-COOH was found to be the predominant epimer in urine, whereas 9(R)-HHC-COOH was more abundant in specimens containing only HHC metabolites.[3][4] This highlights the importance of stereoisomeric separation in the analytical method.
Quantitative Data from Forensic Casework
The following tables summarize quantitative data for HHC and its metabolites from forensic casework, providing a reference for typical concentration ranges.
Table 1: Concentrations of HHC and its Metabolites in Serum [1]
| Analyte | Concentration Range (ng/mL) |
| (9R)-HHC | 0.15 - 14.4 |
| (9S)-HHC | 0.14 - 5.76 |
| (9R)-HHC-COOH | 1.0 - 314 |
Table 2: Prevalence of HHC Metabolites in Urine Specimens [3][4]
| Finding | Number of Specimens |
| HHC metabolites alone | 14 |
| - 9(R)-HHC-COOH as most abundant | 12 |
| Specimens containing Δ8- and/or Δ9-THCCOOH with 9(S)-HHC-COOH | Predominant |
Experimental Protocols
The following are generalized protocols for the extraction and analysis of 11-nor-9(R)-carboxy-HHC from biological matrices based on methods described in the literature.[1][3][5] Laboratories should validate these methods according to their specific standard operating procedures.
Protocol 1: Analysis of 11-nor-9(R)-carboxy-HHC in Serum by GC-MS
1. Sample Preparation and Extraction:
-
Sample Volume: 1 mL serum.
-
Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., 9(R)-HHC-COOH-d3).
-
Protein Precipitation: Add 2 mL of acetonitrile (B52724), vortex, and centrifuge.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with water and then a water/methanol mixture.
-
Elute the analytes with methanol.
-
-
Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat at 70°C for 30 minutes.
-
2. GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for cannabinoid analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode.
-
Ions to Monitor: Select characteristic ions for the derivatized 9(R)-HHC-COOH and the internal standard.
Protocol 2: Analysis of 11-nor-9(R)-carboxy-HHC in Urine by LC-MS/MS
1. Sample Preparation and Hydrolysis:
-
Sample Volume: 1 mL urine.
-
Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., 9(R)-HHC-COOH-d3).
-
Enzymatic Hydrolysis: Add β-glucuronidase enzyme to hydrolyze the glucuronide conjugates. Incubate at an appropriate temperature and time (e.g., 55°C for 2 hours).
-
Sample Clean-up (Supported Liquid Extraction - SLE):
-
Load the hydrolyzed sample onto an SLE cartridge.
-
Elute the analytes with an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC): Equipped with a C18 column for reverse-phase chromatography.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 9(R)-HHC-COOH and the internal standard.
Visualizations
Metabolic Pathway of HHC and Δ9-THC
Caption: Metabolic pathways of HHC and Δ9-THC leading to shared metabolites.
Analytical Workflow for 11-nor-9(R)-carboxy-HHC Detection
Caption: General analytical workflow for the detection of 11-nor-9(R)-carboxy-HHC.
References
- 1. Detection of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) as metabolite of both hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) in routine forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS-MS confirmation of 11-nor-9-carboxy-tetrahydrocannabinol (Δ8, Δ9, Δ10) and hexahydrocannabinol metabolites in authentic urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of an Immunoassay for 11-nor-9(R)-carboxy-HHC Detection
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the specific detection and quantification of 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-9(R)-carboxy-HHC), a major metabolite of hexahydrocannabinol (B1216694) (HHC). Due to the increasing prevalence of HHC use and the significant cross-reactivity of its metabolites with commercially available immunoassays for tetrahydrocannabinol (THC), there is a critical need for a specific and sensitive assay to distinguish between HHC and THC consumption. These application notes detail the necessary protocols for immunogen synthesis, monoclonal antibody development, and the establishment and validation of a competitive ELISA.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently emerged on the recreational drug market. Its structural similarity to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, has raised public health and forensic toxicology concerns. The primary metabolite of HHC is 11-nor-9-carboxy-HHC, which exists as two epimers: (9R)-HHC-COOH and (9S)-HHC-COOH.
Standard immunoassays for cannabis use are designed to detect 11-nor-9-carboxy-Δ⁹-THC (THC-COOH). However, studies have shown that HHC metabolites, particularly (9R)-HHC-COOH, exhibit significant cross-reactivity with these assays, leading to potential false-positive results for cannabis. This cross-reactivity poses a challenge for accurately determining the substance consumed. Therefore, the development of a highly specific immunoassay for 11-nor-9(R)-carboxy-HHC is essential for forensic and clinical applications to differentiate HHC use from THC use.
This document outlines a generalized yet detailed approach to developing such an immunoassay, covering the critical steps from hapten synthesis to assay validation.
Data Presentation: Cross-Reactivity of HHC Metabolites in THC Immunoassays
The development of a specific immunoassay for 11-nor-9(R)-carboxy-HHC is necessitated by the cross-reactivity of HHC metabolites in existing THC immunoassays. The following table summarizes publicly available data on this cross-reactivity.
| Immunoassay Kit Manufacturer | Target Analyte | HHC Metabolite | Concentration Tested (ng/mL) | Cross-Reactivity (%) | Reference |
| Immunalysis | Δ⁹-THCCOOH | 9(R)-HHCCOOH | 5 | Positive Result | [1] |
| Immunalysis | Δ⁹-THCCOOH | 9(S)-HHCCOOH | 5 | Negative Result | [1] |
| Abbott Diagnostics | Cannabinoids | HHC carboxylic acid chiral analogs | 20, 50, 100, 1000 | Variable | [2] |
| Lin-Zhi International | cTHC | HHC carboxylic acid chiral analogs | 20, 50, 100, 1000 | Variable | [2] |
| Thermo Fisher Scientific | CEDIA™ THC | HHC carboxylic acid chiral analogs | 20, 50, 100, 1000 | Variable | [2] |
| Roche Diagnostics | ONLINE DAT Cannabinoid II | HHC carboxylic acid chiral analogs | 20, 50, 100, 1000 | Variable | [2] |
| Siemens Healthineers | Syva EMIT®II Plus | HHC carboxylic acid chiral analogs | 20, 50, 100, 1000 | Variable | [2] |
Experimental Protocols
Synthesis of 11-nor-9(R)-carboxy-HHC Hapten and Immunogen
A critical first step is the synthesis of a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. In this case, 11-nor-9(R)-carboxy-HHC itself can act as a hapten. The carboxylic acid group provides a convenient handle for conjugation to a carrier protein.
Protocol 3.1.1: Activation of 11-nor-9(R)-carboxy-HHC
-
Dissolve 10 mg of 11-nor-9(R)-carboxy-HHC in 1 mL of anhydrous N,N-dimethylformamide (DMF).
-
Add a 1.5 molar excess of N-hydroxysuccinimide (NHS) and a 1.5 molar excess of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Stir the reaction mixture at room temperature for 4-6 hours, or overnight at 4°C.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the NHS-ester.
-
The resulting activated hapten solution is used immediately in the next step.
Protocol 3.1.2: Conjugation of Activated Hapten to Carrier Protein
-
Dissolve 50 mg of a carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.
-
Slowly add the activated hapten solution from Protocol 3.1.1 to the carrier protein solution with gentle stirring.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purify the immunogen conjugate by dialysis against PBS (3 x 1 L changes) for 48 hours at 4°C to remove unreacted hapten and coupling reagents.
-
Characterize the conjugate by determining the hapten-to-protein molar ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. A successful conjugation should yield a ratio of 10-20 haptens per protein molecule.
-
Store the purified immunogen at -20°C until use.
Production of Monoclonal Antibodies
The production of monoclonal antibodies with high specificity for 11-nor-9(R)-carboxy-HHC is achieved using hybridoma technology.
Protocol 3.2.1: Immunization of Mice
-
Emulsify the 11-nor-9(R)-carboxy-HHC-KLH immunogen with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization.
-
Inject 50-100 µg of the emulsified immunogen intraperitoneally into 6-8 week old BALB/c mice.
-
Boost the immunization every 3-4 weeks with 25-50 µg of the immunogen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Monitor the antibody titer in the mouse serum 7-10 days after each boost using an indirect ELISA with the 11-nor-9(R)-carboxy-HHC-BSA conjugate as the coating antigen.
-
Select the mouse with the highest antibody titer for hybridoma production. Administer a final intravenous or intraperitoneal booster injection of the immunogen in saline 3-4 days before cell fusion.
Protocol 3.2.2: Hybridoma Production and Screening
-
Euthanize the selected mouse and aseptically harvest the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).
-
Culture the fused cells in hypoxanthine-aminopterin-thymidine (HAT) selective medium to select for hybridoma cells.
-
Screen the supernatants from the hybridoma cultures for the presence of antibodies specific to 11-nor-9(R)-carboxy-HHC using an indirect ELISA as described in the immunization step.
-
Further screen the positive clones for specificity by testing their cross-reactivity against 11-nor-9(S)-carboxy-HHC and 11-nor-9-carboxy-THC. The goal is to select clones that show high affinity for 11-nor-9(R)-carboxy-HHC and minimal cross-reactivity with the other compounds.
-
Subclone the selected hybridomas by limiting dilution to ensure monoclonality.
-
Expand the positive monoclonal hybridoma cell lines and cryopreserve them.
-
Purify the monoclonal antibodies from the cell culture supernatant using Protein A or Protein G affinity chromatography.
References
Application Notes and Protocols for the Quantification of 11-nor-9(R)-carboxy-HHC Glucuronide Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained popularity as an alternative to tetrahydrocannabinol (THC). Understanding its metabolism is crucial for forensic toxicology, clinical chemistry, and drug development. HHC undergoes extensive metabolism in the human body, with one of the key metabolic pathways involving oxidation to 11-nor-9-carboxy-HHC, which is then conjugated with glucuronic acid to form 11-nor-9-carboxy-HHC glucuronide. This glucuronide conjugate is a major urinary metabolite and a key biomarker for assessing HHC consumption.
This document provides detailed application notes and protocols for the quantification of 11-nor-9(R)-carboxy-HHC and the detection of its glucuronide conjugate in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of HHC
HHC is metabolized in two main phases. Phase I metabolism involves oxidation reactions, primarily hydroxylation and subsequent oxidation to a carboxylic acid. Phase II metabolism involves the conjugation of the phase I metabolites with polar molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion. The glucuronide of 11-nor-9-carboxy-HHC is a significant end-product of this metabolic process.[1][2]
Metabolic conversion of HHC to its carboxylated glucuronide conjugate.
Experimental Protocols
The quantification of 11-nor-9(R)-carboxy-HHC glucuronide is typically performed indirectly by measuring the aglycone (11-nor-9(R)-carboxy-HHC) after enzymatic hydrolysis of the conjugate. A direct quantification of the glucuronide is challenging due to the limited availability of a certified reference standard.[3]
Protocol 1: Quantification of 11-nor-9(R)-carboxy-HHC via Enzymatic Hydrolysis followed by LC-MS/MS
This protocol describes a validated method for the quantification of 11-nor-9(R)-carboxy-HHC in urine after enzymatic cleavage of its glucuronide conjugate.
1. Sample Preparation (Enzymatic Hydrolysis)
-
To 50 µL of urine sample, add 10 µL of methanol.
-
Add 100 µL of a β-glucuronidase enzyme solution (e.g., B-One™ from Kura Biotech).
-
Vortex mix the samples.
-
Incubate the mixture for 60 minutes at 37°C.[4]
-
After incubation, add 20 µL of an internal standard solution (e.g., 11-nor-9-carboxy-Δ⁹-THC-d₃).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix and then add 50 µL of water.
-
Vortex mix again and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[4]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Elution:
- 0-1.7 min: 40% to 80% B
- 1.71-2.0 min: 100% B
- 2.05-2.7 min: 40% B[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Injection Volume: 0.5 µL.[4]
-
Column Temperature: 50°C.[4]
-
MS/MS Parameters (for 11-nor-9(R)-carboxy-HHC):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
-
Quantifier: m/z 347 > 193
-
Qualifier: m/z 347 > 121[3]
3. Data Analysis and Quantification
-
Construct a calibration curve using certified reference standards of 11-nor-9(R)-carboxy-HHC.
-
Calculate the concentration of 11-nor-9(R)-carboxy-HHC in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Protocol 2: Direct Detection of 11-nor-9(R)-carboxy-HHC Glucuronide by LC-MS/MS
While a fully validated quantitative method is hampered by the lack of a reference standard, direct detection and semi-quantification or qualitative analysis are possible.
1. Sample Preparation
-
For direct analysis, enzymatic hydrolysis is omitted.
-
Dilute the urine sample with the initial mobile phase (e.g., 1:10 dilution).
-
Add an appropriate internal standard if available (e.g., a deuterated glucuronide conjugate of a related compound).
-
Centrifuge to remove particulates before injection.
2. LC-MS/MS Analysis
-
Use the same LC conditions as described in Protocol 1.
-
MS/MS Parameters (for 11-nor-9-carboxy-HHC Glucuronide):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
-
Precursor Ion (Q1): m/z 523
-
Product Ion 1 (Q3): m/z 347 (corresponding to the aglycone)
-
Product Ion 2 (Q3): m/z 193[3]
3. Data Analysis
-
In the absence of a certified standard, results can be reported qualitatively (present/absent) or semi-quantitatively by comparing the peak area to that of a related compound's glucuronide standard.
Experimental Workflow Diagram
Analytical workflows for indirect and direct analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of 11-nor-9(R)-carboxy-HHC after enzymatic hydrolysis. Data for the direct quantification of the glucuronide conjugate is currently limited in the literature.
| Parameter | 11-nor-9(R)-carboxy-HHC (after hydrolysis) | 11-nor-9(R)-carboxy-HHC Glucuronide (Direct) |
| Quantification Ion (m/z) | 347 > 193[3] | 523 > 347[3] |
| Qualifier Ion (m/z) | 347 > 121[3] | 523 > 193[3] |
| Calibration Range | Typically 1 - 100 ng/mL | Not well established |
| Limit of Quantification (LOQ) | ~1 ng/mL | Not well established |
| Accuracy (% Bias) | Within ±15% | Not available |
| Precision (%RSD) | < 15% | Not available |
Discussion and Considerations
-
Stability of Glucuronide Conjugate: Acyl glucuronides, such as 11-nor-9-carboxy-HHC glucuronide, can be unstable and prone to hydrolysis, especially at non-neutral pH and temperatures above freezing.[5][6] For accurate quantification of the conjugate, it is crucial to store urine samples frozen at -20°C or below and to minimize sample handling time at room temperature.
-
Enzymatic Hydrolysis Efficiency: The efficiency of enzymatic hydrolysis can vary depending on the enzyme source, pH, temperature, and incubation time. It is recommended to validate the hydrolysis efficiency using a control material containing the glucuronide conjugate if available.
-
Reference Standards: The lack of a commercially available certified reference material for 11-nor-9(R)-carboxy-HHC glucuronide is a major limitation for direct quantitative analysis.[3] Researchers should be aware of this limitation and may need to consider custom synthesis or use a surrogate analyte for semi-quantification.
-
Chromatography: Chromatographic separation of the 9(R) and 9(S) epimers of HHC-COOH may be necessary depending on the research question, as their relative abundance can vary.[3] The described LC method has been shown to separate these epimers.[4]
Conclusion
The quantification of 11-nor-9(R)-carboxy-HHC in urine following enzymatic hydrolysis is a robust and validated method for assessing HHC exposure. While direct quantification of the glucuronide conjugate is currently challenging, its qualitative detection is feasible and can provide valuable information. As research in this area progresses and certified reference materials become available, direct quantitative methods for 11-nor-9(R)-carboxy-HHC glucuronide will likely become more widespread.
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of 11-nor-delta(9)-carboxy-tetrahydrocannabinol glucuronide in plasma and urine assessed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of 11-nor-9(R)-carboxy-HHC as a Biomarker for Hexahydrocannabinol (HHC) Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained popularity as an alternative to Δ⁹-tetrahydrocannabinol (THC). As its use becomes more widespread, reliable methods for detecting its intake are crucial for clinical and forensic toxicology. The primary urinary metabolite of HHC is 11-nor-9-carboxy-HHC (HHC-COOH), existing as two diastereomers: 11-nor-9(R)-carboxy-HHC and 11-nor-9(S)-carboxy-HHC. While both are metabolites, 11-nor-9(R)-carboxy-HHC has been identified as a significant biomarker for HHC consumption. However, recent studies have indicated that 11-nor-9(R)-carboxy-HHC can also be a minor metabolite of Δ⁹-THC, a factor that must be considered in the interpretation of results.[1][2]
These application notes provide detailed protocols for the extraction and analysis of 11-nor-9(R)-carboxy-HHC in biological matrices, primarily urine and blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Metabolic Pathway of HHC
HHC undergoes extensive metabolism in the human body, similar to that of THC. The primary metabolic route involves hydroxylation, primarily at the C11 position, by cytochrome P450 enzymes, followed by oxidation to a carboxylic acid. This process leads to the formation of 11-hydroxy-HHC (11-OH-HHC), which is subsequently oxidized to 11-nor-9-carboxy-HHC (HHC-COOH). Both HHC and its hydroxylated metabolites can also be conjugated with glucuronic acid to facilitate excretion.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of HHC and its metabolites. These values can serve as a reference for expected concentrations and analytical method performance.
Table 1: Limits of Quantification (LOQ) for HHC and its Metabolites
| Analyte | Matrix | Method | LOQ (ng/mL) | Reference |
| 9(R)-HHC | Blood | LC-MS/MS | 0.2 | [4] |
| 9(S)-HHC | Blood | LC-MS/MS | 0.2 | [4] |
| 11-OH-9(R)-HHC | Blood | LC-MS/MS | 0.2 | [4] |
| 11-nor-9(R)-carboxy-HHC | Blood | LC-MS/MS | 2.0 | [4] |
| 11-nor-9(S)-carboxy-HHC | Blood | LC-MS/MS | 2.0 | [4] |
| HHCs and metabolites | Blood, Urine, Oral Fluid | LC-MS/MS | 0.25 - 1 | [5] |
Table 2: Concentrations of HHC and its Metabolites in Serum after Controlled Administration
| Analyte | Administration | Cmax (ng/mL) | Reference |
| (9R)-HHC | Oral (25 mg) | 2.6 - 10.1 | [6] |
| (9S)-HHC | Oral (25 mg) | 0.9 - 3.8 | [6] |
| 11-OH-HHC | Oral (25 mg) | 1.8 - 9.1 | [6] |
| (9R)-HHC-COOH | Oral (25 mg) | 10.7 - 37.1 | [6] |
| (9R)-HHC | Inhalation | 2.9 - 17.8 | [6] |
| (9S)-HHC | Inhalation | 0.9 - 5.1 | [6] |
| 11-OH-HHC | Inhalation | 0.6 - 2.8 | [6] |
| (9R)-HHC-COOH | Inhalation | 1.7 - 13.6 | [6] |
Table 3: Cross-Reactivity of HHC Metabolites with THC Immunoassays
| Analyte | Immunoassay | Cross-Reactivity (%) | Reference |
| 9(R)-HHC-COOH | ELISA | 120 | [4] |
| 9(S)-HHC-COOH | ELISA | 48 | [4] |
Experimental Protocols
The following are detailed protocols for the analysis of 11-nor-9(R)-carboxy-HHC in urine and blood.
Protocol 1: LC-MS/MS Analysis of HHC Metabolites in Human Urine
This protocol is a composite based on methodologies described in the literature.[3][7][8][9]
1. Materials and Reagents
-
Reference standards for 11-nor-9(R)-carboxy-HHC, 11-nor-9(S)-carboxy-HHC, and their deuterated internal standards (e.g., (±)-11-nor-9-Carboxy-Δ9-THC-D9).
-
HPLC-grade water, methanol (B129727), acetonitrile, and formic acid.
-
β-glucuronidase (from E. coli).
-
Phosphate (B84403) buffer (pH 6.8).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
2. Sample Preparation (Hydrolysis and SPE)
-
To 1 mL of urine sample, add 50 µL of internal standard solution.
-
Add 1 mL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 60°C for 2 hours to hydrolyze the glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity HSS T3, 1.8 µm, 100 x 2.1 mm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1.0 min: 40% B
-
1.0-5.0 min: 40-95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 40% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode for carboxylated metabolites.
-
MRM Transitions: Specific precursor and product ion transitions for each analyte and internal standard must be optimized.
Protocol 2: GC-MS Analysis of HHC Metabolites in Blood/Serum
This protocol is a composite based on methodologies described in the literature.[1] GC-MS analysis requires derivatization of the carboxyl group to increase volatility.
1. Materials and Reagents
-
Reference standards for 11-nor-9(R)-carboxy-HHC and its deuterated internal standard.
-
Hexane, ethyl acetate (B1210297), and other organic solvents (GC grade).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS).
-
Sodium hydroxide (B78521) (for hydrolysis, if needed).
-
Hydrochloric acid (for neutralization).
2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of serum or whole blood, add 50 µL of internal standard solution.
-
Add 1 mL of 1M sodium hydroxide and vortex.
-
Incubate at 50°C for 15 minutes for hydrolysis of any esters (optional, depending on the target analytes).
-
Cool and neutralize with 1M hydrochloric acid.
-
Add 5 mL of a hexane/ethyl acetate mixture (e.g., 9:1 v/v).
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of the organic solvent mixture.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions
-
GC System: A gas chromatograph.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: 25°C/min to 250°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 min.
-
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for the derivatized analytes.
Conclusion
The detection of 11-nor-9(R)-carboxy-HHC is a reliable indicator of HHC intake. The provided LC-MS/MS and GC-MS protocols offer sensitive and specific methods for the quantification of this biomarker in biological samples. However, the potential for 11-nor-9(R)-carboxy-HHC to be a metabolite of Δ⁹-THC necessitates careful interpretation of results, especially in cases where THC use is also suspected.[1][2] Further research is warranted to establish definitive cutoff values to distinguish between HHC and THC consumption.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of 11-nor-9-carboxy-delta(9)-tetrahydrocannabinol in biological samples by gas chromatography tandem mass spectrometry (GC/MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preliminary pharmacokinetic and psychophysical investigations after controlled oral and inhalative consumption of hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of human hexahydrocannabinol metabolites in urine. [boris-portal.unibe.ch]
- 8. iris.universitaeuropeadiroma.it [iris.universitaeuropeadiroma.it]
- 9. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 11-nor-9(R)-carboxy-HHC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation and analysis of 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-9(R)-carboxy-HHC), a key metabolite of hexahydrocannabinol (B1216694) (HHC). The following sections outline various extraction techniques applicable to different biological matrices, complete with step-by-step protocols and quantitative performance data.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity in recent years. Accurate and reliable detection of its metabolites is crucial for clinical and forensic toxicology, as well as for research in drug metabolism and pharmacokinetics. The primary urinary metabolite of HHC is 11-nor-9-carboxy-HHC, which exists as two epimers: 11-nor-9(R)-carboxy-HHC and 11-nor-9(S)-carboxy-HHC. In urine, these metabolites are often present as glucuronide conjugates, necessitating a hydrolysis step for the determination of total metabolite concentration. This document focuses on the sample preparation techniques required for the accurate quantification of 11-nor-9(R)-carboxy-HHC.
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the analytical instrumentation available. The most common techniques for the extraction of cannabinoids and their metabolites include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for extracting and concentrating analytes from complex matrices like urine and plasma. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte. Mixed-mode cation-exchange polymeric sorbents are particularly effective for the retention of acidic metabolites like 11-nor-9(R)-carboxy-HHC.[1]
Quantitative Performance of SPE Methods
| Parameter | Urine[2] | Oral Fluid[3] | Hair[4] |
| Limit of Detection (LOD) | 1.5 ng/mL | 12 pg/mL | 0.1 pg/mg |
| Limit of Quantification (LOQ) | 5.0 ng/mL | 36 pg/mL | 0.1 pg/mg |
| Linearity Range | 5-1000 ng/mL | 12-1020 pg/mL | 0.1-20 pg/mg |
| Recovery | >85% | 40.8-65.1% | >80% |
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a versatile method that can be adapted for various sample types. For acidic cannabinoids, a common approach involves adjusting the pH of the aqueous sample to protonate the carboxylic acid group, making it more soluble in an organic solvent.
Quantitative Performance of LLE Methods
| Parameter | Urine[5] | Hair[6] |
| Limit of Detection (LOD) | 1.5 ng/mL | 0.05 pg/mg |
| Limit of Quantification (LOQ) | 2.0 ng/mL | 0.10 pg/mg |
| Linearity Range | 2.0-170 ng/mL | 0.1-15.75 pg/mg |
| Recovery | >90% | Not Specified |
Protein Precipitation (PPT)
PPT is a simpler and faster method primarily used for plasma and serum samples. It involves adding a precipitating agent, such as a water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), to denature and precipitate proteins. The supernatant containing the analyte is then separated for analysis. While quick, this method is less clean than SPE or LLE and may result in significant matrix effects.
Quantitative Performance of PPT Methods
| Parameter | Plasma/Serum[7] |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified |
| Linearity Range | Not Specified |
| Recovery | >90% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 11-nor-9(R)-carboxy-HHC from Urine
This protocol is adapted from methods developed for the extraction of similar carboxylated cannabinoids.[1][2]
1. Sample Pre-treatment and Hydrolysis: a. To 1 mL of urine, add an internal standard (e.g., 11-nor-9-carboxy-THC-d9). b. For hydrolysis of glucuronide conjugates, add 100 µL of 7 N KOH.[2] c. Vortex the sample and incubate at 60°C for 30 minutes.[2] d. Cool the sample to room temperature. e. Neutralize the sample by adding 100 µL of glacial acetic acid and 1.5 mL of 0.2 M sodium acetate (B1210297) buffer (pH 4).[2] f. Centrifuge the sample if cloudy.
2. SPE Procedure (using a mixed-mode cation-exchange column, e.g., Strata-X-C or Bond Elut Plexa PCX): a. Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water. b. Loading: Load the pre-treated sample onto the conditioned SPE cartridge. c. Washing: i. Wash the cartridge with 2 mL of 10:90 (v/v) acetonitrile:2% acetic acid.[2] ii. Wash the cartridge with 2 mL of 30:70 (v/v) acetonitrile:2% acetic acid.[2] iii. Dry the cartridge under high vacuum for 5-10 minutes.[2] d. Elution: Elute the analyte with 1 mL of 80:20 (v/v) ethyl acetate:isopropanol.[2]
3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Caption: Solid-Phase Extraction Workflow for Urine Samples.
Protocol 2: Liquid-Liquid Extraction (LLE) of 11-nor-9(R)-carboxy-HHC from Hair
This protocol is based on methods for extracting carboxylated cannabinoids from hair samples.[4][6]
1. Sample Decontamination and Digestion: a. Wash approximately 20 mg of hair sequentially with methanol and distilled water to remove external contaminants.[4] b. Dry the washed hair sample. c. Add the internal standard to the hair sample. d. Digest the hair sample with 1 mL of 1 M NaOH at 95°C for 30 minutes.[4] e. Cool the sample to room temperature.
2. LLE Procedure: a. Acidify the digestate to pH 3-4 with hydrochloric acid. b. Add 3 mL of a hexane:ethyl acetate (9:1, v/v) mixture.[4] c. Vortex for 10 minutes and then centrifuge at 3000 rpm for 5 minutes. d. Transfer the upper organic layer to a clean tube. e. Repeat the extraction (steps 2b-2d) and combine the organic layers.
3. Evaporation and Reconstitution/Derivatization: a. Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. b. For LC-MS/MS: Reconstitute the residue in 100 µL of the initial mobile phase. c. For GC-MS: Derivatize the residue using an appropriate agent (e.g., BSTFA with 1% TMCS) to improve volatility and chromatographic performance.
References
- 1. Novel solid-phase extraction protocol for 11-nor-9-carboxy-delta9-tetrahydrocannabinol from urine samples employing a polymeric mixed-mode cation-exchange resin, Strata-X-C, suitable for gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of 11-nor-9-carboxy-tetrahydrocannabinol in the hair of drug abusers by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of 11-nor-9-carboxy-tetrahydrocannabinol in hair by column switching LC-ESI-MS(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
challenges in distinguishing 11-nor-9(R)-carboxy-HHC from THC-COOH
Welcome to the Technical Support Center for cannabinoid analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with distinguishing cannabinoid metabolites.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the differentiation of 11-nor-9(R)-carboxy-HHC (HHC-COOH) and 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to distinguish 11-nor-9(R)-carboxy-HHC from THC-COOH?
A1: The primary challenges stem from their structural similarities, which result in:
-
Similar Chromatographic Behavior: The two compounds have very close retention times, often leading to co-elution, especially with insufficiently optimized chromatographic methods.[1][2]
-
Overlapping Mass Spectra: Their similar molecular masses and fragmentation patterns in mass spectrometry (MS) can make differentiation difficult without high-resolution instrumentation or specific transition monitoring.[1][3]
Q2: My immunoassay screening is positive for THC-COOH, but GC-MS/LC-MS/MS confirmation is negative. Could HHC metabolites be the cause?
A2: Yes, this is a frequently observed phenomenon.[4][5] Immunoassays for THC-COOH can exhibit cross-reactivity with HHC metabolites due to structural similarities.[3] If your confirmation method is not specifically optimized to detect HHC-COOH, it may lead to a negative result despite the presence of HHC metabolites that triggered the initial positive screen.[4][6]
Q3: Can the presence of 11-nor-9(R)-carboxy-HHC in a sample definitively prove HHC consumption?
A3: Not necessarily. Recent studies have shown that (9R)-HHC-COOH can be detected in serum samples from individuals who have only consumed Δ⁹-THC, indicating that it can be a metabolite of THC as well.[7] Therefore, relying solely on the detection of (9R)-HHC-COOH may not be sufficient to confirm HHC intake. Some research suggests using a ratio of (9R)-HHC-COOH to THC-COOH to help distinguish between consumption patterns.[7]
Troubleshooting Common Experimental Issues
Issue 1: Co-elution of HHC-COOH and THC-COOH peaks in LC-MS/MS analysis.
-
Cause: Suboptimal chromatographic separation.
-
Troubleshooting Steps:
-
Column Selection: Employ a column with a suitable stationary phase. Pentafluorophenyl (PFP) columns have been shown to provide good separation for cannabinoid isomers.[1] Biphenyl columns are also utilized.[8]
-
Mobile Phase Gradient: Optimize the gradient elution program. A shallow gradient with a slow increase in the organic mobile phase can improve resolution.[1][5]
-
Flow Rate and Temperature: Adjust the flow rate and column temperature. A lower flow rate can sometimes enhance separation.[1][8]
-
Isocratic Elution: In some cases, a carefully optimized isocratic elution might resolve specific isomers that co-elute under gradient conditions.[9]
-
Issue 2: Inability to differentiate HHC-COOH and THC-COOH based on mass spectra.
-
Cause: Insufficient mass resolution or selection of non-specific product ions for multiple reaction monitoring (MRM).
-
Troubleshooting Steps:
-
MRM Transition Selection: Ensure that the selected precursor-to-product ion transitions in your MS/MS method are specific to each compound and do not have significant overlap.
-
High-Resolution Mass Spectrometry (HRMS): If available, utilize HRMS to differentiate the compounds based on their exact mass.
-
Fragmentation Energy: Optimize the collision energy for each transition to maximize the signal of unique product ions.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated analytical methods for the differentiation of HHC-COOH and THC-COOH.
Table 1: LC-MS/MS Method Parameters
| Parameter | 11-nor-9(R)-carboxy-HHC | 11-nor-9-carboxy-THC (THC-COOH) | Reference |
| Precursor Ion (m/z) | Varies by method | Varies by method | |
| Product Ions (m/z) | Varies by method | Varies by method | |
| Limit of Detection (LOD) | 5 ng/mL | 5 ng/mL | [1] |
| Limit of Quantification (LOQ) | 5 ng/mL | 5 ng/mL | [1] |
| Calibration Range | 5–250 ng/mL | 5–250 ng/mL | [1][2] |
Table 2: GC-MS Method Parameters
| Parameter | 11-nor-9(R)-carboxy-HHC | 11-nor-9-carboxy-THC (THC-COOH) | Reference |
| Limit of Detection (LOD) | 0.15 ng/mL (for HHC) | 0.15 ng/mL (for THC) | [10] |
| Limit of Quantification (LOQ) | 0.25 ng/mL (for HHC) | 0.25 ng/mL (for THC) | [10] |
Note: LOD and LOQ for carboxylated metabolites in GC-MS may differ and require derivatization.
Experimental Protocols
Below are detailed methodologies for the analysis of HHC-COOH and THC-COOH.
Protocol 1: LC-MS/MS Analysis
This protocol is a composite based on several published methods.[1][8]
-
Sample Preparation (Urine/Blood):
-
Chromatographic Separation:
-
Column: Agilent Infinity Lab Poroshell 120 PFP (100 × 4.6 mm, 2.7 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% formic acid in deionized water.[1]
-
Mobile Phase B: 0.05% formic acid in methanol.[1]
-
Gradient:
-
Hold at 10% B for 1.0 min.
-
Increase to 74% B until 9.0 min.
-
Increase to 80% B at 9.01 min.
-
Gradually increase to 84% B until 14.0 min.[1]
-
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10 µL.[1]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Select at least two specific precursor-to-product ion transitions for each analyte for quantification and qualification.
-
Protocol 2: GC-MS Analysis
This protocol is a general guide and requires derivatization.
-
Sample Preparation and Derivatization:
-
Perform sample extraction as described for LC-MS/MS.
-
Evaporate the extract to dryness.
-
Derivatize the analytes using a suitable agent (e.g., BSTFA with 1% TMCS) to increase their volatility and thermal stability.
-
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity column suitable for cannabinoid analysis.
-
Carrier Gas: Helium.
-
Temperature Program: Optimize the oven temperature ramp to achieve baseline separation of the derivatized analytes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor characteristic ions for each derivatized compound.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the analysis of HHC-COOH and THC-COOH.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) as metabolite of both hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) in routine forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Matrix Effects in 11-nor-9(R)-carboxy-HHC Urine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the quantitative analysis of 11-nor-9(R)-carboxy-HHC (HHC-COOH) in urine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my 11-nor-9(R)-carboxy-HHC analysis?
A1: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix (in this case, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of 11-nor-9(R)-carboxy-HHC.[1][2] It is crucial to evaluate and mitigate matrix effects to ensure the reliability of your results.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked urine sample to the peak area of the analyte in a neat solution at the same concentration. A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[3]
Q3: What are the common sources of matrix effects in urine analysis for cannabinoid metabolites?
A3: The primary sources of matrix effects in urine are endogenous compounds such as salts, urea, creatinine, and phospholipids. The complexity of the urine matrix can vary significantly between individuals, making a robust sample preparation method essential.
Q4: Can I use a method validated for 11-nor-9-carboxy-THC for my 11-nor-9(R)-carboxy-HHC analysis?
A4: While 11-nor-9-carboxy-THC (THC-COOH) is structurally similar to HHC-COOH, it is crucial to validate the method specifically for 11-nor-9(R)-carboxy-HHC. This is because subtle differences in polarity and structure can affect extraction recovery and susceptibility to matrix effects. Additionally, chromatographic separation from isomers, such as 11-nor-9(S)-carboxy-HHC, must be confirmed.
Q5: My internal standard is not compensating for the matrix effect on my analyte. What could be the reason?
A5: This can occur if the internal standard (IS) and the analyte do not co-elute perfectly. Even a slight difference in retention time can expose the analyte and IS to different co-eluting matrix components, leading to differential ion suppression or enhancement. This is particularly relevant when using a deuterated internal standard with a high number of deuterium (B1214612) atoms, which can sometimes cause it to elute slightly earlier than the native analyte in reverse-phase chromatography.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate reconstitution solvent; injection of a large volume of strong solvent. | Reconstitute the final extract in a solvent that is weaker than the initial mobile phase. Reduce the injection volume.[5] |
| High Signal Suppression | Inefficient removal of matrix components during sample preparation. | Optimize the sample preparation method. Consider switching from a "dilute-and-shoot" approach to a more rigorous extraction method like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[5][6] |
| Inconsistent Results Between Samples | Variability in the urine matrix between different donors. | A robust sample preparation method that effectively removes a wide range of interfering compounds is crucial. Using a stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for some variability. |
| Co-eluting Interference Peaks | Lack of chromatographic resolution between the analyte and interfering compounds. | Optimize the LC method. This can include adjusting the gradient, changing the mobile phase composition, or using a different column chemistry, such as a perfluorophenyl column, which has shown good selectivity for cannabinoid isomers.[7][8] |
| Low Analyte Recovery | Inefficient extraction or analyte degradation during sample preparation. | Optimize the extraction parameters (e.g., pH, solvent choice). For hydrolysis of the glucuronide conjugate, ensure complete conversion by optimizing incubation time and temperature. Be mindful of the potential for analyte adsorption to plasticware.[5] |
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the performance of different sample preparation techniques for the analysis of cannabinoid metabolites in urine. While specific data for 11-nor-9(R)-carboxy-HHC is limited, the data for the analogous compound, 11-nor-9-carboxy-THC, provides valuable insights.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages | Reference |
| Dilute-and-Shoot | THC-COOH | Not Reported | High potential for ion suppression | Fast and simple | Significant matrix effects, potential for instrument contamination | [9] |
| Liquid-Liquid Extraction (LLE) | THC-COOH | 88.67 (±5.91) | Not explicitly quantified, but method showed good performance | Inexpensive and effective for many compounds | Can be labor-intensive and may use large volumes of organic solvents | [10] |
| Solid-Phase Extraction (SPE) | THC-COOH | ~73 (Overall Process Efficiency) | 113 (Ion Enhancement) | High degree of sample cleanup, can be automated | More complex and costly than other methods | [3] |
| Supported Liquid Extraction (SLE) | THC-COOH & 11-OH-THC | Not explicitly quantified, but method met UNODC validation criteria | No significant interfering substances observed | High throughput, easy to automate | Can be more expensive than LLE | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 11-nor-9(R)-carboxy-HHC in Urine
This protocol is adapted from a validated method for 11-nor-9-carboxy-THC and is a good starting point for method development for HHC-COOH.
1. Hydrolysis:
-
To 1 mL of urine, add an appropriate amount of a deuterated internal standard (e.g., 11-nor-9(R)-carboxy-HHC-d3).
-
Add 100 µL of 10 M NaOH.
-
Vortex and incubate at 60°C for 20 minutes to hydrolyze the glucuronide conjugate.
-
Cool the sample to room temperature.
-
Neutralize with an appropriate volume of acid (e.g., acetic acid) to a pH of ~6-7.
2. Solid-Phase Extraction (using a mixed-mode cation exchange polymer cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the hydrolyzed and neutralized urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of deionized water.
-
Wash with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the analyte with 1 mL of a 80:20 mixture of acetonitrile (B52724) and methanol containing 2% formic acid.
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography:
-
Column: A C18 or a perfluorophenyl column is recommended for good separation of cannabinoid metabolites and their isomers.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient should be developed to ensure the separation of 11-nor-9(R)-carboxy-HHC from its (S)-isomer and other potential interferences.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acid-containing metabolites.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for the analyte and one for the internal standard. The most intense transition is used for quantification (quantifier), and the second is used for confirmation (qualifier).
Visualizations
Caption: General Experimental Workflow for 11-nor-9(R)-carboxy-HHC Urine Analysis
References
- 1. myadlm.org [myadlm.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. Troobleshooting LCMS THC-COOH in urine - Chromatography Forum [chromforum.org]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com.sg [shimadzu.com.sg]
- 7. 11-Nor-9-Carboxy-Δ8-Tetrahydrocannabinol, 7-Carboxy Cannabidiol, and 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Immunoassay Cross-Reactivity with 11-nor-9(R)-carboxy-HHC
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and understanding immunoassay cross-reactivity, specifically concerning the hexahydrocannabinol (B1216694) (HHC) metabolite, 11-nor-9(R)-carboxy-HHC (also referred to as 9(R)-HHC-COOH).
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern with 11-nor-9(R)-carboxy-HHC?
A1: Immunoassay cross-reactivity is the phenomenon where an antibody in an assay binds to substances other than its specific target analyte.[1] This is a significant concern with 11-nor-9(R)-carboxy-HHC because many cannabinoid immunoassays are designed to detect 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (Δ9-THC-COOH), the primary metabolite of THC. Due to structural similarities between these molecules, antibodies in these assays can mistakenly bind to 11-nor-9(R)-carboxy-HHC, leading to a false-positive result for THC.[2][3]
Q2: Does 11-nor-9(R)-carboxy-HHC consistently cross-react with all cannabinoid immunoassays?
A2: No, the degree of cross-reactivity is highly dependent on the specific immunoassay kit and the manufacturer.[2][4] Studies have shown variable cross-reactivity across different platforms, including Enzyme-Linked Immunosorbent Assays (ELISA) and Homogeneous Enzyme Immunoassays (HEIA).[5][6] It is crucial to consult the manufacturer's data sheet for your specific assay and, if possible, perform in-house validation studies.
Q3: Is there a difference in cross-reactivity between the stereoisomers of 11-nor-9-carboxy-HHC?
A3: Yes, a significant difference has been observed. The 9(R) stereoisomer, 11-nor-9(R)-carboxy-HHC, demonstrates notable cross-reactivity in many cannabinoid immunoassays.[7][8] In contrast, the 9(S) stereoisomer, 11-nor-9(S)-carboxy-HHC, often shows significantly less or no cross-reactivity at similar concentrations.[7][8] This chirality-dependent interaction is a critical factor in interpreting immunoassay results.[5]
Q4: At what concentrations can 11-nor-9(R)-carboxy-HHC cause a positive result in a cannabinoid immunoassay?
A4: 11-nor-9(R)-carboxy-HHC can trigger a positive result at concentrations as low as 5 ng/mL in some sensitive ELISA kits.[7][8] The concentration required to produce a positive signal will vary depending on the assay's cutoff level for Δ9-THC-COOH and its specific cross-reactivity profile.
Troubleshooting Guides
Issue: Unexpected Positive Cannabinoid Immunoassay Results
If you are encountering positive results in your cannabinoid immunoassay that are not correlating with expected THC exposure, consider the possibility of cross-reactivity with HHC metabolites.
Logical Workflow for Investigating Cross-Reactivity
Caption: Troubleshooting workflow for unexpected positive cannabinoid immunoassay results.
Data on Cross-Reactivity of HHC Metabolites
The following tables summarize quantitative data from studies evaluating the cross-reactivity of HHC metabolites in cannabinoid immunoassays.
Table 1: Cross-Reactivity of 11-nor-9-carboxy-HHC Stereoisomers in a Direct ELISA Kit
| Analyte | Concentration Tested (ng/mL) | Result |
| 11-nor-9(R)-carboxy-HHC | 5 | Positive |
| 11-nor-9(S)-carboxy-HHC | 5 | Negative |
| 11-nor-9(S)-carboxy-HHC | 10 | Positive |
Data adapted from a study utilizing the Immunalysis Cannabinoids Direct ELISA kit calibrated with 5 ng/mL of Δ9-THC-COOH.[7][8]
Table 2: Comparative Cross-Reactivity of Cannabinoid Metabolites
| Compound | Immunoassay Kit Type | Cross-Reactivity |
| 11-nor-9(R)-carboxy-HHC | ELISA | High (positive at cutoff) |
| 11-nor-9-carboxy-Δ8-THC | ELISA & HEIA | Variable, but can be high |
| 11-nor-9(S)-carboxy-HHC | ELISA | Low to none at cutoff |
This table provides a general summary based on multiple studies.[5][6] Specific percentages can vary significantly between kits.
Experimental Protocols
Protocol: Determining Cross-Reactivity of a Compound in a Competitive Immunoassay
This protocol outlines a general procedure to assess the cross-reactivity of a substance like 11-nor-9(R)-carboxy-HHC in your specific cannabinoid immunoassay.
Objective: To determine the concentration of 11-nor-9(R)-carboxy-HHC that produces a signal equivalent to the assay's cutoff calibrator for Δ9-THC-COOH.
Materials:
-
Your cannabinoid immunoassay kit (e.g., ELISA or HEIA)
-
Certified reference material for 11-nor-9(R)-carboxy-HHC
-
Certified reference material for Δ9-THC-COOH (assay calibrator)
-
Drug-free matrix (e.g., urine, blood)
-
Standard laboratory equipment (pipettes, tubes, plate reader, etc.)
Procedure:
-
Prepare a Calibration Curve: Run the standard calibration curve for Δ9-THC-COOH according to the immunoassay kit's instructions. This will establish the response for the target analyte.
-
Prepare Test Compound Dilutions: Create a serial dilution of 11-nor-9(R)-carboxy-HHC in the drug-free matrix. The concentration range should span from well below to well above the expected cross-reactivity level (e.g., 1 ng/mL to 1000 ng/mL).[4][5]
-
Run the Assay: Analyze the 11-nor-9(R)-carboxy-HHC dilutions using the same immunoassay procedure as for the calibration curve.
-
Data Analysis:
-
Plot the response (e.g., absorbance, signal) versus the concentration of 11-nor-9(R)-carboxy-HHC.
-
Determine the concentration of 11-nor-9(R)-carboxy-HHC that produces a response equal to the assay's cutoff calibrator (e.g., 50 ng/mL Δ9-THC-COOH).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Δ9-THC-COOH at cutoff / Concentration of test compound at cutoff response) x 100
-
Experimental Workflow Diagram
Caption: General workflow for determining immunoassay cross-reactivity.
Confirmation of Cross-Reactivity in Authentic Samples: For samples that screen positive with an immunoassay, it is best practice to confirm the results using a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] This technique can definitively identify and quantify specific cannabinoids and their metabolites, including 11-nor-9(R)-carboxy-HHC, thereby distinguishing true THC exposure from cross-reactivity.[11]
References
- 1. hugheylab.org [hugheylab.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Chromatographic Separation of HHC-COOH Isomers
Welcome to the technical support center for the chromatographic separation of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) isomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of (9R)-HHC-COOH and (9S)-HHC-COOH.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the chromatographic analysis of HHC-COOH isomers.
Q1: We are observing poor resolution or complete co-elution of the (9R)-HHC-COOH and (9S)-HHC-COOH isomers. How can we improve the separation?
A1: Achieving baseline separation of HHC-COOH stereoisomers is a common analytical challenge.[1] The key is to enhance the selectivity of your chromatographic system. Consider the following strategies:
-
Column Chemistry Selection: Standard C18 columns may not provide adequate selectivity.[2]
-
Chiral Stationary Phases (CSPs): The most effective approach is often to use a chiral column. Polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) are excellent for separating cannabinoid stereoisomers.[3]
-
Phenyl-Hexyl or FluoroPhenyl Phases: These phases offer alternative selectivities through pi-pi interactions and can improve the resolution of structurally similar isomers where C18 phases fail.[2] A Raptor FluoroPhenyl column has been shown to provide excellent separation for THC-COOH isomers, a similar challenge.[2]
-
-
Mobile Phase Optimization:
-
Organic Modifier: The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can significantly alter selectivity.[4] Experiment with different modifiers or mixtures to find the optimal separation.
-
Acidic Additives: Incorporating a small amount of acid (e.g., 0.1% formic acid or acetic acid) into the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group on the analytes, leading to sharper, more symmetrical peaks and improved retention on reversed-phase columns.[5][6]
-
-
Temperature Control: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Systematically varying the column oven temperature (e.g., from 30°C to 50°C) can sometimes improve resolution.[7][8]
Q2: Our HHC-COOH isomer peaks are exhibiting significant tailing. What causes this and how can it be resolved?
A2: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues outside the column.[6]
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on silica-based columns can interact with the polar carboxyl group of HHC-COOH, causing tailing.
-
Solution: Acidify your mobile phase with 0.1% formic or acetic acid. The protons will suppress the ionization of both the silanol groups and your analyte, minimizing these secondary interactions.[6]
-
-
Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase.
-
Solution: Dilute your sample and reinject. If peak shape improves, overload was the issue.[6]
-
-
Column Contamination: Buildup of matrix components can create active sites that cause tailing.
-
Solution: Use a guard column and ensure your sample preparation is adequate. If the column is contaminated, try flushing it with a strong solvent.
-
Q3: We are struggling with inconsistent retention times from one injection to the next. What are the likely causes?
A3: Retention time shifts can compromise peak identification and quantification. The most common causes are related to the stability of the HPLC system and mobile phase.[9]
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: If using a buffered mobile phase, ensure it is prepared fresh daily and that the organic and aqueous phases are thoroughly mixed. Inaccurate composition can lead to drift.
-
Temperature Fluctuations: A fluctuating column temperature will cause retention times to shift. Use a column oven to maintain a constant, stable temperature.[8]
-
Pump Performance: Inconsistent flow from the pump, often due to air bubbles or failing seals, can cause retention time variability.[9] Degas your solvents and regularly maintain your pump seals and check valves.
Q4: Why can't we detect (9S)-HHC-COOH in our samples, even when (9R)-HHC-COOH is present at high concentrations?
A4: This is a common finding in metabolism studies. The relative abundance of the HHC-COOH isomers can be highly dependent on the biological matrix and metabolic pathways. In many urine and serum samples, (9R)-HHC-COOH is the predominant metabolite, while (9S)-HHC-COOH may be present at very low or even undetectable concentrations.[1][7] One study noted that (9S)-HHC-COOH was only detected in a few urine samples at low concentrations.[10] Therefore, its absence may be a true reflection of the sample's metabolic profile rather than an analytical issue.
Data Presentation
Table 1: Comparison of HPLC Column Chemistries for Cannabinoid Carboxylic Acid Isomer Separation [2]
| Column Chemistry | Separation of THC-COOH Isomers | Run Time | Remarks |
| Raptor Biphenyl | No separation observed | - | Not suitable for this application. |
| Raptor C18 | Partial separation, inadequate resolution | Long | Does not provide baseline resolution. |
| Raptor FluoroPhenyl | Excellent, baseline separation | 7 minutes | Recommended chemistry. Provides complete resolution even at extreme isomer concentration ratios. |
Table 2: Example LC-MS/MS Gradient Method for HHC-COOH Isomer Separation [5][7]
| Parameter | Value |
| Column | Waters Acquity HSS T3 (1.8 µm, 100 x 2.1 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 0.5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.7 | |
| 1.71 | |
| 2.0 | |
| 2.05 | |
| 2.7 |
Experimental Protocols
Protocol: LC-MS/MS Analysis of HHC-COOH Isomers in Urine
This protocol is a representative example based on methodologies described in the literature.[5][7] Analysts should perform their own validation.
-
Sample Preparation (Hydrolysis):
-
To 1 mL of urine, add an internal standard solution (e.g., THC-COOH-d9).
-
Add 1 mL of a suitable buffer (e.g., acetate (B1210297) buffer, pH 5).
-
Add β-glucuronidase enzyme to hydrolyze the glucuronide conjugates of the metabolites.
-
Incubate the mixture (e.g., at 55°C for 2 hours).
-
Allow the sample to cool to room temperature.
-
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) and water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water, followed by a dilute acid) to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system according to the parameters in Table 2 or a validated in-house method.
-
Equilibrate the column for at least 15-20 minutes with the initial mobile phase conditions.
-
Inject the reconstituted sample.
-
Acquire data using Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for (9R)-HHC-COOH, (9S)-HHC-COOH, and the internal standard.
-
Visualizations
References
- 1. Detection of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) as metabolite of both hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) in routine forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for 11-nor-9(R)-carboxy-HHC in LC-MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression in the LC-MS/MS analysis of 11-nor-9(R)-carboxy-HHC.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of 11-nor-9(R)-carboxy-HHC?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, 11-nor-9(R)-carboxy-HHC, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1][2] Common sources of ion suppression in biological samples include phospholipids, salts, proteins, and endogenous metabolites.[1]
Q2: What are the primary strategies to mitigate ion suppression in the analysis of 11-nor-9(R)-carboxy-HHC?
A2: The main strategies to minimize ion suppression can be grouped into three categories:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are employed to remove interfering matrix components before analysis.[1]
-
Optimized Chromatographic Separation: Modifying the LC method to better separate 11-nor-9(R)-carboxy-HHC from matrix interferences is a crucial step.[1] This can be achieved by using longer columns or employing two-dimensional liquid chromatography (2D-LC).[3][4]
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) of 11-nor-9(R)-carboxy-HHC is highly recommended to compensate for matrix effects and improve the accuracy of quantification.[5]
Q3: How can I determine if ion suppression is occurring in my LC-MS/MS analysis?
A3: A post-column infusion experiment is a common method to assess ion suppression. In this experiment, a constant flow of the analyte standard solution is introduced into the mass spectrometer after the LC column. A blank matrix sample is then injected onto the column. A dip in the baseline signal of the analyte at the retention time of the interfering matrix components indicates ion suppression.[6]
Q4: What is the importance of a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavy isotopes (e.g., ¹³C, ²H). Since it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar ion suppression or enhancement effects. By adding a known amount of SIL-IS to the samples, it can be used to normalize the signal of the analyte, thereby correcting for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.[5]
Troubleshooting Guide
Issue 1: Low or no signal intensity for 11-nor-9(R)-carboxy-HHC.
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Significant signal loss can occur due to co-eluting matrix components. In some cases, complete signal suppression has been observed for cannabinoids in plasma samples.[3][4] Improve sample cleanup using techniques like SPE or LLE.[7] Optimize chromatographic separation to resolve the analyte from interfering peaks. Consider using a longer column or a 2D-LC setup.[3] |
| Inefficient Ionization | The choice of ionization mode (positive or negative) and source parameters can greatly affect signal intensity. For carboxylated cannabinoids, negative ion mode is often preferred.[8] Optimize ion source parameters such as spray voltage, gas flows, and temperature.[9] |
| Contaminated Ion Source | Buildup of contaminants from the sample matrix or mobile phase can lead to a significant drop in signal.[2] Regularly clean the ion source components, including the spray shield, capillary, and sample cone, following the manufacturer's guidelines.[6] |
| Low Analyte Concentration | The concentration of 11-nor-9(R)-carboxy-HHC in the sample may be below the instrument's limit of detection (LOD).[6] Concentrate the sample during the extraction process or inject a larger volume if possible. |
Issue 2: Poor peak shape or peak tailing.
| Possible Cause | Troubleshooting Step |
| Matrix Interference | Co-eluting matrix components can interfere with the chromatography, leading to distorted peak shapes.[1] Enhance sample cleanup to remove these interferences. |
| Inappropriate Mobile Phase | The composition of the mobile phase, including pH and organic solvent content, can affect peak shape. Carboxylic acids like 11-nor-9(R)-carboxy-HHC can exhibit poor peak shape in overly strong organic solvents.[3] Adjust the mobile phase composition. For acidic analytes, using a mobile phase with a suitable pH can improve peak shape. Injecting the sample in a weaker solvent can also help.[3] |
| Column Degradation | The analytical column may be degraded or contaminated.[6] Replace the analytical column with a new one of the same type. |
Issue 3: Inconsistent results and poor reproducibility.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | The degree of ion suppression can vary between different samples, leading to inconsistent results.[1] The use of a stable isotope-labeled internal standard is crucial to correct for this variability.[5] |
| Inconsistent Sample Preparation | Variations in the sample preparation process can introduce errors.[6] Ensure that the sample preparation protocol is followed consistently for all samples, standards, and quality controls. Automating the sample preparation process can improve reproducibility. |
| LC System Instability | Leaks or fluctuations in the LC system can cause retention time shifts and variable peak areas.[6] Perform regular maintenance on the LC system, checking for leaks and ensuring stable pump performance. |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Cannabinoid Analysis in Blood
| Sample Preparation Method | Recovery | Ion Suppression | Sample Preparation Time |
| Liquid-Liquid Extraction (LLE) | Highest recovery for all analytes | Reduced suppression compared to SPE | 4 hours |
| Solid Phase Extraction (SPE) | Lower recovery than LLE | More ion suppression than LLE | 2 hours |
| Supported Liquid Extraction (SLE) | Not specified for blood | Not specified for blood | Not specified for blood |
Data synthesized from a study comparing LLE and SPE for THC and its metabolites in blood.[7]
Table 2: Matrix Effect and Extraction Recovery for THCA-COOH in Urine using SPE
| Parameter | Value |
| Matrix Effect | 13% (Ion Enhancement) |
| Extraction Recovery | High (Specific value not provided) |
| Overall Process Efficiency | 73% |
This data indicates that the specific SPE method resulted in minimal ion suppression and high process efficiency for the analysis of a similar carboxylated cannabinoid in urine.[10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 11-nor-9-carboxy-THC (a surrogate for 11-nor-9(R)-carboxy-HHC) in Urine
This protocol is adapted from a method for the analysis of 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THCA) and can be a starting point for 11-nor-9(R)-carboxy-HHC.[10]
-
Sample Pre-treatment:
-
To a urine sample, add an internal standard.
-
Perform base hydrolysis to convert glucuronide conjugates back to the free acid.
-
Neutralize the sample with acetic acid.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode cation-exchange polymer SPE column (e.g., Agilent Bond Elut Plexa PCX) with methanol.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE column.
-
-
Washing Steps:
-
Wash 1: Acetonitrile/2% acetic acid (10:90, v/v).
-
Wash 2: Acetonitrile/2% acetic acid (30:70, v/v).
-
Dry the column under high vacuum.
-
Wash 3: Hexane.
-
Dry the column again under high vacuum.
-
-
Elution:
-
Elute the analyte with ethyl acetate/isopropanol (80:20, v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol provides a general workflow for identifying regions of ion suppression in a chromatographic run.[6]
-
Setup:
-
Configure a syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of a standard solution of 11-nor-9(R)-carboxy-HHC.
-
Connect the outlet of the LC column and the outlet of the syringe pump to a T-piece.
-
Connect the outlet of the T-piece to the ion source of the mass spectrometer.
-
-
Procedure:
-
Begin the infusion of the standard solution and acquire data on the mass spectrometer in Multiple Reaction Monitoring (MRM) or full scan mode for the analyte. A stable baseline signal should be observed.
-
Once a stable baseline is achieved, inject a blank matrix sample (that does not contain the analyte) onto the LC column and start the chromatographic gradient.
-
-
Data Analysis:
-
Monitor the signal intensity of the infused analyte throughout the chromatographic run.
-
A decrease in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.
-
Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization source.
Caption: A logical workflow for troubleshooting low signal intensity in LC-MS/MS.
Caption: A decision tree to guide the selection of an appropriate sample preparation method.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. agilent.com [agilent.com]
- 4. Two-Dimensional LC/MS/MS to Reduce Ion Suppression in the Determination of Cannabinoids in Blood Plasma [bioforumconf.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. open.bu.edu [open.bu.edu]
- 8. Quantitative determination of 11-nor-9-carboxy-tetrahydrocannabinol in hair by column switching LC-ESI-MS(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
selecting appropriate internal standards for 11-nor-9(R)-carboxy-HHC quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-9(R)-carboxy-HHC), a key metabolite of hexahydrocannabinol (B1216694) (HHC). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the quantification of 11-nor-9(R)-carboxy-HHC using mass spectrometry-based methods.
Q1: What is the most appropriate internal standard for the quantification of 11-nor-9(R)-carboxy-HHC?
A1: The most suitable internal standard is a stable isotope-labeled (SIL) analog of the analyte. For 11-nor-9(R)-carboxy-HHC, the ideal internal standard is This compound-d9 (d9-HHC-COOH) . This deuterated standard co-elutes with the native analyte and experiences similar ionization effects, providing the most accurate correction for variations in sample preparation and instrument response.[1][2] Using a SIL internal standard is considered best practice in quantitative mass spectrometry to compensate for matrix effects, which can significantly impact ionization efficiency.[3]
Q2: I am having difficulty chromatographically separating the 9(R) and 9(S) isomers of 11-nor-carboxy-HHC. What can I do?
A2: Chiral separation of these stereoisomers is crucial for accurate quantification. Here are some strategies to improve separation:
-
Column Selection: Employ a chiral stationary phase (CSP) column. While standard C18 columns may not provide adequate resolution, specialized chiral columns are designed for this purpose. Alternatively, phenyl-hexyl or biphenyl (B1667301) phases can sometimes offer sufficient selectivity for cannabinoid isomers.
-
Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can significantly impact resolution. Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) and acidic additives (e.g., formic acid, acetic acid). A shallower gradient can also increase the interaction time with the stationary phase, potentially improving separation.
-
Temperature Control: Column temperature can influence selectivity. Experiment with different column oven temperatures (e.g., 30-50°C) to find the optimal condition for your specific method.
Q3: My signal intensity for 11-nor-9(R)-carboxy-HHC is low and inconsistent, especially in urine samples. What could be the cause?
A3: Low and variable signal intensity is often attributed to matrix effects, where other components in the sample interfere with the ionization of the analyte. Urine is a complex matrix that can cause significant ion suppression or enhancement.
-
Sample Preparation: A robust sample preparation method is critical. Solid-phase extraction (SPE) is highly recommended to remove interfering substances. Various SPE sorbents are available, and the choice will depend on the specific protocol.
-
Dilution: Diluting the urine sample before extraction can reduce the concentration of interfering matrix components.
-
Internal Standard: As mentioned in Q1, using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
LC Method: Ensure that the chromatographic method separates the analyte from the majority of matrix components. A divert valve can be used to direct the early, unretained, and highly polar matrix components to waste instead of the mass spectrometer source.
Q4: I am observing carryover between injections. How can I minimize this?
A4: Cannabinoids, including 11-nor-9(R)-carboxy-HHC, can be "sticky" and adsorb to surfaces in the LC-MS system.
-
Injector Wash: Use a strong wash solvent for the autosampler needle and injection port. A mixture of organic solvents like isopropanol, acetonitrile, and methanol is often effective.
-
Blank Injections: Run blank solvent injections between samples, especially after a high-concentration sample, to wash the system.
-
System Equilibration: Ensure the column is properly equilibrated before each injection.
Q5: What are the recommended MS/MS transitions for 11-nor-9(R)-carboxy-HHC and its deuterated internal standard?
A5: The specific MRM (Multiple Reaction Monitoring) transitions should be optimized on your instrument. However, typical transitions for carboxylated cannabinoids involve the precursor ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) and characteristic product ions resulting from fragmentation. For 11-nor-9-carboxy-HHC (molecular weight ~346.5 g/mol ), you would select the appropriate precursor ion and then optimize the collision energy to obtain stable and intense product ions. The deuterated internal standard (d9-HHC-COOH) will have a higher mass, and its transitions should be selected accordingly. It is crucial to have at least two transitions per analyte (one for quantification and one for qualification) to ensure specificity.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of HHC metabolites from various studies. These values can serve as a benchmark for your own method development and validation.
Table 1: Comparison of Lower Limits of Quantification (LLOQ) for HHC Metabolites
| Analyte | Matrix | LLOQ (ng/mL) | Analytical Method | Reference |
| 11-nor-9(R)-carboxy-HHC | Blood | 2.0 | LC-MS/MS | |
| 11-nor-9(S)-carboxy-HHC | Blood | 2.0 | LC-MS/MS | [4] |
| 11-nor-9(R)-carboxy-HHC | Urine | Not Detected | LC-MS/MS & GC-MS/MS | |
| 11-nor-9(S)-carboxy-HHC | Urine | Not Detected | LC-MS/MS & GC-MS/MS |
Table 2: Method Performance Characteristics for HHC Metabolite Quantification
| Parameter | 11-nor-9(R)-carboxy-HHC | 11-nor-9(S)-carboxy-HHC | Matrix | Reference |
| Linearity Range (ng/mL) | 2.0 - 200 | 2.0 - 200 | Blood | |
| Intra-day Precision (%CV) | <10% | <10% | Blood | |
| Inter-day Precision (%CV) | <10% | <10% | Blood | [5] |
| Bias (%) | <6% | <6% | Blood | [5] |
| Matrix Effect (%) | <25% | <25% | Blood |
Detailed Experimental Protocol: LC-MS/MS Quantification of 11-nor-9(R)-carboxy-HHC in Urine
This protocol provides a general framework for the analysis of 11-nor-9(R)-carboxy-HHC in urine. It is essential to validate the method on your specific instrumentation and for your specific application.
1. Materials and Reagents
-
Reference standards: 11-nor-9(R)-carboxy-HHC, 11-nor-9(S)-carboxy-HHC
-
Internal standard: this compound-d9
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
β-glucuronidase enzyme (for hydrolysis of glucuronidated metabolites)
-
Phosphate (B84403) buffer (pH ~7)
2. Sample Preparation
-
Hydrolysis (Optional but Recommended): To a 1 mL urine sample, add 50 µL of internal standard solution (e.g., 100 ng/mL in methanol) and 500 µL of phosphate buffer. Add β-glucuronidase solution and incubate at 37°C for 1-2 hours to cleave the glucuronide conjugates.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water, followed by a low percentage of organic solvent) to remove polar interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., acetonitrile/methanol with a small percentage of a modifier like formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A chiral column suitable for cannabinoid isomer separation (e.g., a cellulose- or amylose-based CSP) or a high-resolution C18 or Phenyl-Hexyl column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient that provides optimal separation of the 9(R) and 9(S) isomers. A shallow gradient is often beneficial.
-
Flow Rate: Typically 0.3-0.5 mL/min for UHPLC.
-
Injection Volume: 5-10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode (negative mode is often preferred for carboxylic acids).
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions, collision energy, and other source parameters for each analyte and the internal standard.
Visualizations
The following diagrams illustrate key aspects of the analytical workflow and decision-making process for the quantification of 11-nor-9(R)-carboxy-HHC.
Caption: Decision-making process for selecting an appropriate internal standard.
Caption: A typical experimental workflow for the analysis of 11-nor-9(R)-carboxy-HHC.
References
- 1. ovid.com [ovid.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15 Tips and Tricks for LC-MS Troubleshooting | Technology Networks [technologynetworks.com]
derivatization techniques for enhancing GC-MS detection of 11-nor-9(R)-carboxy-HHC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 11-nor-9(R)-carboxy-HHC for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of 11-nor-9(R)-carboxy-HHC?
A1: Derivatization is crucial for several reasons. Primarily, it prevents the thermal degradation of the analyte in the hot GC inlet.[1][2] Acidic cannabinoids like 11-nor-9(R)-carboxy-HHC are prone to decarboxylation at the high temperatures used in GC-MS, which would lead to inaccurate quantification.[2][3][4] Derivatization caps (B75204) the polar carboxylic acid and hydroxyl groups, making the molecule more volatile and thermally stable.[2][5] This improves chromatographic peak shape, reduces tailing, and enhances sensitivity and repeatability of the analysis.[1][2]
Q2: What are the most common derivatization techniques for 11-nor-9(R)-carboxy-HHC?
A2: The most common and effective derivatization technique for cannabinoids containing carboxylic acid and hydroxyl groups is silylation.[5] This process replaces the active hydrogens on these functional groups with a trimethylsilyl (B98337) (TMS) group.[5]
Q3: Which silylating agents are recommended for 11-nor-9(R)-carboxy-HHC?
A3: Several silylating agents can be used, with the most common being:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A highly reactive and widely used silylating agent. Its reactivity can be further enhanced by adding a catalyst like trimethylchlorosilane (TMCS).[1][6]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another very common and effective silylating agent for cannabinoids.[1][5]
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent can also be used for the derivatization of cannabinoids.[7]
Q4: Are there alternative derivatization methods to silylation?
A4: Yes, other methods like acylation and esterification are also used in GC-MS analysis. For instance, trifluoroacetic acid anhydride (B1165640) (TFAA) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been used for the derivatization of some cannabinoids.[1][8] However, care must be taken as some of these reagents can cause undesired side reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivatization product detected | Presence of moisture: Silylation reagents are highly sensitive to water, which can hydrolyze the reagent and prevent the reaction.[5] | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. It is recommended to evaporate the sample to dryness before adding the derivatization reagent.[5] |
| Inappropriate solvent: Protic solvents like methanol (B129727) and ethanol (B145695) can interfere with the silylation reaction.[1] | Use dry, aprotic solvents such as acetonitrile (B52724), pyridine, ethyl acetate (B1210297), or N,N-dimethylformamide (DMF).[1] | |
| Insufficient reagent: An inadequate amount of derivatizing agent will lead to incomplete derivatization. | Use an excess of the silylating reagent. A general guideline is a 2:1 molar ratio of the reagent to the active hydrogens on the analyte.[6] | |
| Suboptimal reaction conditions: The derivatization reaction may not have gone to completion due to insufficient time or temperature. | Optimize the reaction time and temperature. A typical condition is heating at 60-70°C for 30 minutes.[1] | |
| Poor peak shape (e.g., tailing) | Incomplete derivatization: Residual underivatized analyte can lead to poor chromatography. | Review and optimize the derivatization protocol as described above. Ensure complete reaction. |
| Active sites in the GC system: The GC liner, column, or other components may have active sites that interact with the analyte. | Use a deactivated GC liner and a high-quality, appropriate GC column. Regular maintenance of the GC system is crucial. | |
| Inconsistent or non-reproducible results | Variability in sample preparation: Inconsistent handling of samples, solvents, or reagents can introduce variability. | Standardize the entire workflow, from sample extraction to derivatization and injection. Use of an internal standard is highly recommended. |
| Degradation of derivatizing agent: The reagent may have degraded due to improper storage. | Store derivatization reagents in a cool, dry place, tightly sealed to protect from moisture. Use fresh reagents for best results.[5] | |
| Presence of extraneous peaks | Side reactions: The derivatization conditions may be too harsh, leading to the formation of byproducts. | Optimize the reaction conditions (temperature and time) to be as mild as possible while still achieving complete derivatization. |
| Contamination: Contaminants in the sample, solvents, or from the lab environment can be derivatized and detected. | Use high-purity solvents and reagents. Ensure proper cleaning of all labware. Run a blank sample to identify potential sources of contamination. |
Quantitative Data Summary
| Derivatizing Agent | Catalyst | Relative Reactivity | Common Reaction Conditions | Notes |
| BSTFA | TMCS (optional) | High | 60-70°C for 20-30 min | More reactive than MSTFA, especially with a catalyst.[1] |
| MSTFA | None | Moderate to High | 60-80°C for 30 min | A very effective and widely used reagent for cannabinoids.[1] |
| MTBSTFA | None | Moderate | Varies | Can also be used for cannabinoid derivatization.[7] |
Experimental Protocol: Silylation of 11-nor-9(R)-carboxy-HHC with BSTFA + 1% TMCS
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Sample Preparation:
-
Extract 11-nor-9(R)-carboxy-HHC from the sample matrix (e.g., biological fluid) using an appropriate method like liquid-liquid extraction or solid-phase extraction.
-
Evaporate the extract to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. It is critical to remove all residual water and protic solvents.[5]
2. Derivatization:
-
To the dried extract, add 50 µL of a suitable aprotic solvent such as ethyl acetate or acetonitrile to reconstitute the sample.
-
Add 50 µL of BSTFA containing 1% TMCS.
-
Tightly cap the vial and vortex briefly to mix.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
3. GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Utilize a suitable GC column, such as a DB-5MS or equivalent, for the separation of the derivatized analyte.
-
Set the GC-MS parameters (e.g., temperature program, ion source temperature, mass range) to optimally detect the TMS-derivatized 11-nor-9(R)-carboxy-HHC.
Workflow and Logic Diagrams
Caption: Derivatization workflow for GC-MS analysis.
Caption: Troubleshooting logic for derivatization issues.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Quantification of 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Human Oral Fluid by Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Matrix: A Comparative Guide to the Validation of LC-MS/MS Methods for 11-nor-9(R)-carboxy-HHC Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of emerging cannabinoid metabolites is paramount. This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-9(R)-carboxy-HHC), a key metabolite of hexahydrocannabinol (B1216694) (HHC). We delve into the experimental data and protocols to offer an objective overview of current analytical approaches.
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained popularity as an alternative to traditional cannabis products.[1] Consequentially, the need for reliable analytical methods to detect its metabolites in biological matrices has become critical for clinical and forensic toxicology. The primary carboxylated metabolite, 11-nor-9-carboxy-HHC, exists as two stereoisomers: 11-nor-9(R)-carboxy-HHC and 11-nor-9(S)-carboxy-HHC. This guide focuses on the validation of methods for the (R) stereoisomer, which has been identified as a significant metabolic product.[2][3]
Comparative Analysis of LC-MS/MS Methods
The following tables summarize the quantitative performance of various validated LC-MS/MS methods for the analysis of 11-nor-9(R)-carboxy-HHC in urine and blood. These methods are essential for understanding the pharmacokinetics and prevalence of HHC use.
Table 1: Comparison of LC-MS/MS Method Performance for 11-nor-9(R)-carboxy-HHC in Urine
| Parameter | Method 1 | Method 2 |
| Linearity Range | 5–250 ng/mL | Not Specified |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[4] | Not Specified |
| Precision (CV%) | Within-run and between-run precision and bias were assessed[4] | Not Specified |
| Accuracy (Bias %) | Within-run and between-run precision and bias were assessed[4] | Not Specified |
| Sample Volume | 1 mL[4] | Not Specified |
Table 2: Comparison of LC-MS/MS Method Performance for 11-nor-9(R)-carboxy-HHC in Blood
| Parameter | Method 1 |
| Linearity Range | 5–250 ng/mL[4] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[4] |
| Precision (CV%) | Within-run and between-run precision and bias were assessed[4] |
| Accuracy (Bias %) | Within-run and between-run precision and bias were assessed[4] |
| Sample Volume | 1 mL[4] |
While LC-MS/MS is the gold standard for cannabinoid analysis due to its high sensitivity and specificity, Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable alternative. However, GC-MS methods often require a derivatization step to improve the volatility and thermal stability of the acidic cannabinoids.[5] One study successfully extended and validated a GC-MS method for the quantification of HHC and its carboxy metabolites in serum, demonstrating its applicability in forensic toxicology.[6]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for a validated LC-MS/MS method.
Sample Preparation (Urine and Blood)
A liquid-liquid extraction (LLE) procedure is commonly employed for the extraction of cannabinoids from biological matrices.
Protocol:
-
Calibrators and controls are prepared in 1 mL of blood or urine.[4]
-
A series of calibrators are fortified in blood with concentrations ranging from 5 to 250 ng/mL for 9(R)-HHCCOOH.[4]
-
Positive quality controls in blood are prepared at low (15 ng/mL), mid (80 ng/mL), and high (200 ng/mL) concentrations.[4]
-
A urine positive control is prepared at 15 ng/mL.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
LC System: Shimadzu Nexera X3 LC[4]
-
Mass Spectrometer: Sciex 4500 QTRAP MS[4]
-
Analytical Column: Agilent Infinity Lab Poroshell 120 PFP (100 × 4.6 mm, 2.7 µm)[4]
Chromatographic Conditions:
-
Column Temperature: 35°C[4]
-
Injection Volume: 10 µL[4]
-
Flow Rate: 0.8 mL/min[4]
-
Mobile Phase A: 0.1% formic acid in deionized water[4]
-
Mobile Phase B: 0.05% formic acid in methanol[4]
Visualizing the Science
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of HHC and a typical experimental workflow for its analysis.
Caption: Metabolic conversion of HHC to its carboxylated metabolite.
Caption: A typical workflow for the analysis of 11-nor-9(R)-carboxy-HHC.
Conclusion
The validation of robust and reliable LC-MS/MS methods is crucial for the accurate detection and quantification of 11-nor-9(R)-carboxy-HHC. The data and protocols presented in this guide offer a comparative overview to aid researchers in selecting and implementing the most suitable analytical approach for their specific needs. As the landscape of cannabinoid use continues to evolve, the development and validation of such methods will remain a cornerstone of toxicological and pharmacological research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) as metabolite of both hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) in routine forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 11-nor-9(R)-carboxy-HHC and 11-nor-9(S)-carboxy-HHC for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the two primary carboxylic acid metabolites of hexahydrocannabinol (B1216694) (HHC), namely 11-nor-9(R)-carboxy-HHC and 11-nor-9(S)-carboxy-HHC. As HHC gains prominence as a semi-synthetic cannabinoid, understanding the fate of its diastereomers within the body is crucial for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and analytical chemistry.
Executive Summary
Hexahydrocannabinol (HHC) is typically encountered as a mixture of two diastereomers, 9(R)-HHC and 9(S)-HHC. The 9(R)-HHC epimer is generally considered to be the more pharmacologically active of the two.[1] Metabolism of HHC is stereoselective, leading to different profiles of its metabolites in various biological matrices. The primary terminal metabolites are the 11-nor-9-carboxy-HHC diastereomers. Current research indicates that 11-nor-9(R)-carboxy-HHC is the predominant carboxylic acid metabolite found in blood, whereas the urinary excretion profile appears to be more complex, with some studies suggesting a higher prevalence of 11-nor-9(S)-carboxy-HHC or other hydroxylated metabolites.[2][3] These carboxylic acid metabolites are generally considered to be pharmacologically inactive, much like the analogous metabolite of THC, 11-nor-9-carboxy-THC (THC-COOH).[4][5]
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for 11-nor-9(R)-carboxy-HHC and 11-nor-9(S)-carboxy-HHC in human biological samples. It is important to note that specific pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life for the individual carboxy diastereomers are not yet well-documented in the scientific literature. The data presented here are primarily concentration ranges observed in forensic and clinical studies.
Table 1: Concentration of 11-nor-9-carboxy-HHC Diastereomers in Human Blood/Serum
| Analyte | Concentration Range (ng/mL) | Matrix | Notes |
| 11-nor-9(R)-carboxy-HHC | 1.0 - 314 | Serum | Detected in all HHC-positive samples in one study.[3] |
| 11-nor-9(S)-carboxy-HHC | Not typically detected | Serum | Not detected in the serum of THC users where HHC-COOH was found.[3] |
Table 2: Concentration and Prevalence of 11-nor-9-carboxy-HHC Diastereomers in Human Urine
| Analyte | Prevalence/Concentration | Matrix | Notes |
| 11-nor-9(R)-carboxy-HHC | Detected, but often at lower concentrations than the (S)-epimer or other metabolites. | Urine | Found in authentic urine samples, but other metabolites like 11-OH-HHC and 5'-OH-HHC were more abundant.[4] |
| 11-nor-9(S)-carboxy-HHC | Predominant carboxy epimer in the urine of THC users where HHC-COOH was also detected. | Urine | Found to be the predominant epimer in urine samples from THC users.[3] |
Pharmacological Activity
Currently, there is no direct evidence to suggest that 11-nor-9(R)-carboxy-HHC or 11-nor-9(S)-carboxy-HHC possess significant pharmacological activity at cannabinoid receptors.[4][5] Similar to THC-COOH, the primary inactive metabolite of THC, these carboxylated forms of HHC are considered terminal metabolites destined for elimination from the body.[4][5] The psychoactive effects of HHC are attributed to the parent compounds, primarily the 9(R)-HHC epimer, and their hydroxylated metabolites.[6]
Experimental Protocols
The detection and quantification of 11-nor-9(R)-carboxy-HHC and 11-nor-9(S)-carboxy-HHC in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.
Sample Preparation: Solid-Phase Extraction (SPE) from Urine
This protocol outlines a general procedure for the extraction of HHC metabolites from urine samples.
Materials:
-
Urine sample
-
β-glucuronidase (from E. coli)
-
Phosphate (B84403) buffer (pH 6.8)
-
Internal standards (e.g., deuterated HHC-COOH analogs)
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Methanol (B129727), Acetonitrile, Ethyl Acetate (B1210297), Hexane (B92381)
-
Ammonium hydroxide
Procedure:
-
To 1 mL of urine, add an internal standard solution.
-
Add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase.
-
Incubate the mixture at 37°C for 1-2 hours to hydrolyze the glucuronide conjugates.
-
Condition the SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 2 mL of a mixture of ethyl acetate and hexane (e.g., 9:1 v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 60% A to 10% A over 8 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
11-nor-9(R)-carboxy-HHC: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
11-nor-9(S)-carboxy-HHC: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
(Specific m/z values for precursor and product ions need to be determined based on the specific instrument and standards.)
-
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization: Due to the polar nature of the carboxylic acid group, derivatization is required for GC-MS analysis. Silylation is a common method.[7]
Procedure:
-
To the dried extract from the SPE procedure, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Conditions (Illustrative):
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Inlet Temperature: 280°C
-
Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized analytes.
Mandatory Visualizations
References
- 1. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THC-COOH: The revealing metabolite of cannabis consumption- Alchimia Grow Shop [alchimiaweb.com]
- 5. tandfonline.com [tandfonline.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of THC Immunoassays with HHC Metabolite 11-nor-9(R)-carboxy-HHC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing availability and use of semi-synthetic cannabinoids, such as hexahydrocannabinol (B1216694) (HHC), present a significant challenge to conventional drug testing methodologies. A key concern is the potential for HHC metabolites to cross-react with immunoassays designed to detect tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This guide provides a comparative analysis of the cross-reactivity of a specific HHC metabolite, 11-nor-9(R)-carboxy-HHC (also known as 9(R)-HHC-COOH), with various commercially available THC immunoassays, supported by experimental data from recent studies. Due to its structural similarity to the main urinary metabolite of THC, 11-nor-9-carboxy-THC (THC-COOH), HHC-COOH can be detected by these assays, potentially leading to false-positive results for cannabis use.[1][2][3]
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of 11-nor-9(R)-carboxy-HHC with several THC immunoassays. The data is compiled from multiple studies and indicates the lowest concentration of 11-nor-9(R)-carboxy-HHC that produced a positive result at a given THC-COOH cutoff concentration.
| Immunoassay Kit | Manufacturer | THC-COOH Cutoff (ng/mL) | Lowest Positive Concentration of 11-nor-9(R)-carboxy-HHC (ng/mL) | Reference |
| Abbott Cannabinoids | Abbott Diagnostics | 50 | Detected (specific concentration for positive not detailed) | [4][5] |
| LZI Cannabinoids (cTHC) Enzyme Immunoassay | Lin-Zhi International | 50 | Detected (specific concentration for positive not detailed) | [4][5] |
| DRI® Cannabinoid Assay | Thermo Fisher Scientific | 50 | Detected (specific concentration for positive not detailed) | [4][5] |
| CEDIA™ THC | Thermo Fisher Scientific | 50 | Detected (specific concentration for positive not detailed) | [4][5] |
| ONLINE DAT Cannabinoid II | Roche Diagnostics | 50 | Detected (specific concentration for positive not detailed) | [4][5] |
| Syva EMIT®II Plus | Siemens Healthineers | 50 | Detected (specific concentration for positive not detailed) | [4][5] |
| Beckman Coulter EMIT® II Plus Cannabinoid | Beckman Coulter | 50 | Showed cross-reactivity | [6][7][8] |
| Driven Flow THC L50 | 50 | 100-500 | [3] | |
| IVeX-Screen THC L50-S | 50 | 100-500 | [3] | |
| AccuSign THC | 50 | 50-100 | [3] | |
| Immunalysis Cannabinoids Direct ELISA | Immunalysis | 5 | 5 | [9] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies to assess immunoassay cross-reactivity. A general experimental workflow is outlined below.
Specimen Preparation: Human urine samples were spiked with certified reference material of 11-nor-9(R)-carboxy-HHC at various concentrations.[3][5] The concentrations tested typically ranged from 20 ng/mL to 1000 ng/mL.[5]
Immunoassay Analysis: The spiked urine samples were analyzed using different commercially available homogeneous enzyme immunoassays on automated clinical chemistry analyzers.[4][5] For example, one study utilized an Abbott Architect Plus c4000 analyzer.[4][5] The assays were calibrated according to the manufacturers' instructions, typically against a THC-COOH standard.
Data Interpretation: A sample was considered positive if the immunoassay response exceeded the threshold for the established THC-COOH cutoff concentration (e.g., 50 ng/mL). The lowest concentration of 11-nor-9(R)-carboxy-HHC that consistently produced a positive result was recorded as the limit of detection for cross-reactivity.
Visualizing Immunoassay Cross-Reactivity
The following diagrams illustrate the principle of a competitive immunoassay and how structurally similar molecules can lead to cross-reactivity.
Caption: Principle of a competitive immunoassay for THC-COOH detection.
Caption: Mechanism of cross-reactivity with 11-nor-9(R)-carboxy-HHC.
Conclusion
The available data clearly indicate that 11-nor-9(R)-carboxy-HHC exhibits significant cross-reactivity with a wide range of commercially available THC immunoassays. This cross-reactivity can lead to false-positive screening results for cannabis use in individuals who have consumed HHC. The degree of cross-reactivity can vary between different immunoassay kits. Therefore, it is imperative for toxicology laboratories and researchers to be aware of this potential interference. Confirmatory testing using more specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to differentiate between THC and HHC metabolites and to avoid misinterpretation of drug screening results.[10]
References
- 1. discoverhealthgroup.com [discoverhealthgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of the epimers of 11-nor-9-carboxy-hexahydrocannabinol, metabolites of hexahydrocannabinol, with panel tests for urinary Δ9-tetrahydrocannabinol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The cross-reactivity of cannabinoid analogs (delta-8-THC, delta-10-THC and CBD), their metabolites and chiral carboxy HHC metabolites in urine of six commercially available homogeneous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS-MS confirmation of 11-nor-9-carboxy-tetrahydrocannabinol (Δ8, Δ9, Δ10) and hexahydrocannabinol metabolites in authentic urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
11-nor-9(R)-carboxy-HHC: A Definitive Biomarker for HHC Consumption? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of semi-synthetic cannabinoids, such as hexahydrocannabinol (B1216694) (HHC), presents a significant challenge for forensic toxicology and drug monitoring programs. Distinguishing HHC consumption from the use of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, is crucial for accurate interpretation of toxicological results. This guide provides a comprehensive comparison of 11-nor-9(R)-carboxy-HHC as a potential definitive biomarker for HHC consumption, supported by experimental data and detailed analytical protocols.
Introduction to HHC and its Metabolism
Hexahydrocannabinol (HHC) is a hydrogenated derivative of THC, exhibiting similar psychoactive effects. Like THC, HHC is extensively metabolized in the human body, primarily through oxidation by cytochrome P450 enzymes. One of the major metabolic pathways involves the oxidation of the 11-carbon, leading to the formation of 11-hydroxy-HHC (11-OH-HHC), which is subsequently oxidized to 11-nor-9-carboxy-HHC (HHC-COOH). HHC is typically available as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, which are metabolized to their corresponding carboxylated forms, (9R)-HHC-COOH and (9S)-HHC-COOH.
11-nor-9(R)-carboxy-HHC: A Question of Specificity
Initial investigations considered 11-nor-9(R)-carboxy-HHC a promising specific biomarker for HHC consumption. However, recent studies have revealed a critical caveat: 11-nor-9(R)-carboxy-HHC is also a minor metabolite of Δ9-THC . This finding complicates its use as a definitive marker.
This guide will delve into the quantitative differences in 11-nor-9(R)-carboxy-HHC concentrations following HHC and THC consumption and explore the potential of using concentration ratios to differentiate between the two.
Quantitative Data Summary
The following table summarizes the serum concentrations of (9R)-HHC and its metabolite (9R)-HHC-COOH in individuals who have consumed only HHC, only THC, or a combination of both.
| Consumption Group | N | Analyte | Mean Concentration (ng/mL) | Concentration Range (ng/mL) |
| HHC Only | 6 | (9R)-HHC | 3.6 | 0.15 - 14.4 |
| (9R)-HHC-COOH | 78.5 | 1.0 - 314 | ||
| Δ9-THC Only | 574 | (9R)-HHC | Not Detected | Not Detected |
| (9R)-HHC-COOH | Present | - | ||
| Δ9-THC and HHC | 19 | (9R)-HHC | 1.9 | 0.15 - 5.76 |
| (9R)-HHC-COOH | 43.8 | 1.0 - 156 |
Data adapted from a study on serum samples from forensic cases.[1]
The data clearly indicates that while (9R)-HHC is only detected after HHC consumption, (9R)-HHC-COOH is present in the serum of both HHC and THC users. Notably, the concentrations of (9R)-HHC-COOH are substantially higher in individuals who have consumed HHC.
Proposed Solution: The (9R)-HHC-COOH / THC-COOH Ratio
To address the lack of specificity, some researchers have proposed using the concentration ratio of (9R)-HHC-COOH to 11-nor-9-carboxy-Δ9-THC (THC-COOH) in serum. One study tentatively recommends a cut-off of 30% for the (9R)-HHC-COOH / THC-COOH ratio to distinguish the intake of both substances from the intake of Δ9-THC alone.[1] Further research is needed to validate this proposed cut-off.
Experimental Protocols
Accurate quantification of HHC metabolites is paramount for the application of any proposed biomarker strategy. The following sections outline the methodologies for the analysis of 11-nor-9(R)-carboxy-HHC in biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine Analysis
LC-MS/MS is a highly sensitive and specific method for the quantification of cannabinoids and their metabolites.
1. Sample Preparation (Hydrolysis and Extraction):
-
To 1 mL of urine, add an internal standard (e.g., (9R)-HHC-COOH-d3).
-
Perform alkaline hydrolysis by adding 200 µL of 10 M potassium hydroxide (B78521) and incubating at 60°C for 20 minutes to cleave glucuronide conjugates.
-
Neutralize the sample with acetic acid.
-
Perform liquid-liquid extraction (LLE) with a mixture of hexane (B92381) and ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(9R)-HHC-COOH: Specific precursor and product ion m/z values need to be determined through method development.
-
(9S)-HHC-COOH: Specific precursor and product ion m/z values need to be determined through method development.
-
Internal Standard: Specific precursor and product ion m/z values for the deuterated analog.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Serum/Plasma Analysis
GC-MS is another robust technique for cannabinoid analysis, often requiring derivatization of the analytes.
1. Sample Preparation (Extraction and Derivatization):
-
To 1 mL of serum or plasma, add an internal standard (e.g., (9R)-HHC-COOH-d3).
-
Perform protein precipitation with a solvent like acetonitrile.
-
After centrifugation, perform liquid-liquid extraction of the supernatant.
-
Evaporate the organic extract to dryness.
-
Derivatization: Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes. This step is crucial to make the acidic metabolites volatile for GC analysis.[2]
2. GC-MS Parameters:
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for cannabinoid analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient to separate the analytes of interest.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM) or MRM Mode: Monitor specific ions for the derivatized HHC-COOH epimers and the internal standard for enhanced sensitivity and selectivity.
Visualizations
Metabolic Pathway of HHC
Caption: Simplified metabolic pathway of HHC to its carboxylated metabolites.
Experimental Workflow for HHC Metabolite Analysis
Caption: General experimental workflow for the analysis of HHC metabolites.
Logical Relationship of (9R)-HHC-COOH as a Biomarker
Caption: Logical relationship of 11-nor-9(R)-carboxy-HHC as a biomarker for HHC use.
Conclusion
While 11-nor-9(R)-carboxy-HHC is a major metabolite of HHC, its detection alone is not sufficient to definitively prove HHC consumption due to its formation as a minor metabolite of THC. However, the quantitative data strongly suggests that the concentration of 11-nor-9(R)-carboxy-HHC is significantly higher following HHC use.
The use of a validated analytical method, such as LC-MS/MS or GC-MS, is essential for the accurate quantification of this metabolite. The proposed use of a concentration ratio of 11-nor-9(R)-carboxy-HHC to THC-COOH shows promise as a more reliable indicator of HHC consumption, although further validation is required to establish a definitive cut-off.
For researchers and scientists in the field of toxicology and drug development, it is imperative to consider these nuances when interpreting analytical results. The continued investigation into HHC metabolism and the validation of interpretive criteria are critical for ensuring the accuracy of forensic and clinical drug testing.
References
A Comparative Analysis of the Pharmacokinetics of HHC and THC Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of metabolites derived from Hexahydrocannabinol (B1216694) (HHC) and Tetrahydrocannabinol (THC). The information presented is supported by experimental data to aid in research and development involving these cannabinoids.
Metabolic Pathways of HHC and THC
The metabolism of HHC is reported to be similar to that of THC, primarily involving hydroxylation and subsequent oxidation.[1][2] Both compounds are metabolized by cytochrome P450 enzymes in the liver.[2] For THC, the primary psychoactive metabolite is 11-hydroxy-THC (11-OH-THC), which is then oxidized to the inactive 11-nor-9-carboxy-THC (THC-COOH).[2][3] HHC follows a similar pathway, forming key metabolites such as 11-hydroxy-HHC (11-OH-HHC), 8-hydroxy-HHC (8-OH-HHC), and 11-nor-9-carboxy-HHC (HHC-COOH).[1]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for the major metabolites of HHC and THC. It is important to note that these values can be significantly influenced by the route of administration (oral vs. inhalation) and inter-individual variability.[1]
| Metabolite | Parent Compound | Route of Administration | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Half-life (t½) |
| 11-OH-HHC | HHC | Oral | 3.66 - 9.49 ng/mL[1] | - | Median: 2.58 h (Range: 1.97–2.87 h)[1] |
| Inhalation | 0.93 - 4.76 ng/mL[1] | - | |||
| (9R)-HHC-COOH | HHC | Oral | 10.7 - 37.1 ng/mL[1] | - | Median: 66.2 h (Range: 35.4–96.1 h)[1] |
| Inhalation | 1.66 - 13.6 ng/mL[1] | - | |||
| 11-OH-THC | THC | Oral | Concentrations are approx. equal to THC[3] | 0.5 - 4 hours[3] | 12 - 36 hours[3] |
| THC-COOH | THC | - | - | - | Long terminal half-life, similar to HHC-COOH[1][4] |
Note: Data for THC metabolites can vary significantly across studies. The half-life of (9R)-HHC-COOH is notably long, similar to what is observed with THC-COOH.[1]
Experimental Protocols
The data presented is derived from studies employing rigorous analytical methodologies. Below is a summary of a representative experimental protocol for the analysis of HHC and its metabolites.
1. Study Design and Administration:
-
Participants: Human subjects, often divided into groups based on the route of administration.
-
Administration: Controlled oral (e.g., 25 mg HHC in an edible form) or inhalative (e.g., a specified number of puffs from a vaporizer) consumption.[1][5]
2. Sample Collection:
-
Biological samples such as serum, urine, and saliva are collected at various time points post-consumption (e.g., up to 48 hours for serum and saliva, and up to five days for urine) to characterize the full pharmacokinetic profile.[1]
3. Sample Preparation:
-
Enzymatic Hydrolysis: Samples are often treated with ß-glucuronidase to hydrolyze conjugated metabolites, allowing for the measurement of total metabolite concentrations.[1]
-
Internal Standards: Deuterated internal standards (e.g., (9R)-HHC-D9, 11-OH-THC-D3, THC-COOH-D3) are added to the samples for accurate quantification.[1]
-
Extraction: While not explicitly detailed in all summaries, a protein precipitation or liquid-liquid extraction step is typically performed to remove interfering substances.
4. Analytical Instrumentation and Method:
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the standard for sensitive and specific quantification of cannabinoids and their metabolites.[1][6]
-
Instrumentation: An example system includes an Agilent 1290 Infinity II LC system coupled with an ABSciex QTrap 5500 mass spectrometer.[1]
-
Chromatographic Separation: A C18 analytical column (e.g., Gemini® 3 μm NX-C18) is commonly used to separate the analytes.[1]
-
Method Validation: The analytical method is fully validated according to regulatory guidelines (e.g., GTFCh) for parameters such as Limit of Detection (LOD), Lower Limit of Quantification (LLOQ), precision, and accuracy.[1]
Summary and Conclusion
The pharmacokinetic profiles of HHC and THC metabolites show notable similarities, particularly in their metabolic pathways.[1][2] Both undergo hydroxylation and oxidation to form active and inactive metabolites. A key finding is the long terminal half-life of the carboxylated metabolites, HHC-COOH and THC-COOH, making them suitable markers for detecting consumption long after the psychoactive effects have subsided.[1][4]
However, differences in maximum concentrations are observed depending on the route of administration, with oral consumption of HHC leading to higher metabolite concentrations compared to inhalation, even if the parent HHC concentrations are lower.[7] This highlights the impact of first-pass metabolism. The data underscores the necessity for further research to fully characterize the metabolic profile and pharmacokinetics of HHC, which is critical for understanding its pharmacological effects, potential toxicity, and for the development of reliable detection methods.[2]
References
- 1. Preliminary pharmacokinetic and psychophysical investigations after controlled oral and inhalative consumption of hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of 11-nor-9(R)-carboxy-HHC Analytical Methods
The emergence of semi-synthetic cannabinoids such as hexahydrocannabinol (B1216694) (HHC) on the recreational drug market necessitates robust and reliable analytical methods for its detection and quantification in biological matrices. A primary metabolite of HHC is 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH), which exists as two epimers: 9(R)-HHC-COOH and 9(S)-HHC-COOH. The accurate measurement of these metabolites is crucial for forensic toxicology and clinical monitoring. This guide provides a comparative overview of analytical methods for 11-nor-9(R)-carboxy-HHC, drawing from various validation studies to facilitate inter-laboratory comparison.
Quantitative Performance of Analytical Methods
The validation of analytical methods across different laboratories is fundamental to ensuring the reproducibility and accuracy of results. While a formal inter-laboratory study is not yet widely published, a comparison of performance characteristics from various validated methods provides valuable insights. The following tables summarize the quantitative data from several studies on the analysis of HHC-COOH and related cannabinoids.
Table 1: Performance Characteristics of LC-MS/MS Methods for HHC-COOH Analysis in Urine
| Parameter | Study 1[1][2][3][4] | Study 2[5][6][7] | Study 3[8] |
| Linear Range | 1-500 µg/L (for THCCOOH) | Not Specified | 3-1,000 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 10 µg/L | Not Specified |
| Intra-day Precision (%CV) | <6.5% | Not Specified | ≤9.1% |
| Inter-day Precision (%CV) | <10.0% | 4.4-9.3% | ≤9.1% |
| Accuracy (Bias) | Not Specified | 92.4-112.4% | ±14.1% |
| Extraction Efficiency | Not Specified | 44.3-97.1% | Not Specified |
Table 2: Performance Characteristics of GC-MS Methods for HHC-COOH Analysis
| Parameter | Study 1[9] | Study 2[10] |
| Linear Range | Not Specified | 10-1000 ng/L |
| Limit of Quantification (LOQ) | Not Specified | 10 ng/L |
| Intra-day Precision (%CV) | Not Specified | 4.0-5.1% (Quantisal), 4.0-7.3% (Oral-Eze) |
| Inter-day Precision (%CV) | Not Specified | Not Specified |
| Accuracy (Bias) | Not Specified | 89.2-112.6% (Quantisal), 84.6-109.3% (Oral-Eze) |
| Extraction Efficiency | Not Specified | >79.8% (Quantisal), >92.6% (Oral-Eze) |
Experimental Protocols
Detailed methodologies are critical for the replication and comparison of analytical results. The following sections outline typical experimental protocols for the analysis of 11-nor-9(R)-carboxy-HHC.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Urine
-
Sample Preparation:
-
Urine samples are often subjected to hydrolysis to cleave glucuronide conjugates. This is typically achieved by adding a beta-glucuronidase enzyme and incubating the sample.
-
Following hydrolysis, a solid-phase extraction (SPE) is commonly employed for sample clean-up and concentration. Mixed-mode cation-exchange polymers are effective for this purpose.
-
The sample is loaded onto the SPE cartridge, washed with appropriate solvents to remove interferences, and the analytes are then eluted.
-
The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.
-
Chromatographic Column: A C18 column is commonly used to achieve separation of the HHC-COOH epimers and other cannabinoids.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid is typical.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analytes.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Oral Fluid
-
Sample Preparation:
-
Oral fluid is collected using a specialized device.
-
Analytes are extracted from the collection pad using a suitable solvent.
-
The extract is purified using SPE.
-
A crucial step for GC-MS analysis is derivatization to increase the volatility and thermal stability of the analytes. A mixture of hexafluoroisopropanol and trifluoroacetic anhydride (B1165640) is a common derivatizing agent for cannabinoids.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph with a capillary column suitable for drug analysis.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) with a negative chemical ionization (NCI) source is often used for high sensitivity.
-
Chromatographic Separation: The GC oven temperature is programmed to separate the derivatized analytes.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or MRM mode to detect the specific fragments of the derivatized HHC-COOH.
-
Visualizing Analytical Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: General workflow for the analysis of 11-nor-9-carboxy-HHC.
Caption: Logical flow of an inter-laboratory validation study.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS-MS confirmation of 11-nor-9-carboxy-tetrahydrocannabinol (Δ8, Δ9, Δ10) and hexahydrocannabinol metabolites in authentic urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) as metabolite of both hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) in routine forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Human Oral Fluid by Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HHC-COOH and THC-COOH Concentrations in Authentic Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hexahydrocannabinol-carboxylic acid (HHC-COOH) and tetrahydrocannabinol-carboxylic acid (THC-COOH) concentrations found in authentic biological samples. The information is compiled from recent scientific studies and is intended to assist researchers and professionals in the fields of analytical toxicology, pharmacology, and drug development in understanding the metabolic profiles and detection of these cannabinoids.
Quantitative Data Summary
The following tables summarize the concentrations of HHC-COOH and THC-COOH reported in authentic urine and serum samples from various studies. These values highlight the typical concentration ranges observed in forensic and clinical settings.
Table 1: Comparison of HHC-COOH and THC-COOH Concentrations in Urine
| Analyte | Concentration Range (µg/L) | Mean Concentration (µg/L) | Median Concentration (µg/L) | Notes |
| HHC-COOH | 10 - 205 | 60 | 27 | Data from a subset of 21 routine urine samples positive for HHC-COOH[1]. |
| THC-COOH | 10 - 28,300 | 383 | 90 | Yearly mean and median from drug-positive samples for comparison[1]. |
Table 2: Comparison of (9R)-HHC-COOH and THC-COOH Concentrations in Serum
| Analyte | Concentration Range (ng/mL) | Notes |
| (9R)-HHC-COOH | 1.0 - 314 | Detected in all HHC-positive serum samples from forensic cases[2]. |
| THC-COOH | 2.0 - 100 (Linear Range) | This represents the validated linear range for a quantitative LC-MS/MS method in plasma/blood, not a direct measurement from a cohort of THC users in this specific study[3][4]. |
Key Observations from Quantitative Data:
-
In urine samples, the mean and median concentrations of THC-COOH are substantially higher than those of HHC-COOH, suggesting that THC-COOH is typically present in greater amounts in urine following cannabis use compared to HHC-COOH after HHC use[1].
-
In serum, (9R)-HHC-COOH can be detected at significant concentrations in individuals who have consumed HHC[2].
-
A crucial finding from recent research is the detection of (9R)-HHC-COOH in the serum of individuals who only tested positive for Δ⁹-THC, indicating that HHC-COOH can also be a metabolite of THC[2]. This finding has significant implications for interpreting toxicological results, as the presence of HHC-COOH alone may not definitively prove HHC consumption.
Experimental Protocols
The following sections detail the common methodologies used for the analysis of HHC-COOH and THC-COOH in biological matrices, based on the reviewed literature.
Sample Preparation
-
Hydrolysis (for Urine Samples): To quantify the total amount of the carboxylated metabolites, which are often present as glucuronide conjugates, a hydrolysis step is typically performed. This is commonly achieved through alkaline hydrolysis by adding a strong base like potassium hydroxide (B78521) (KOH) or through enzymatic hydrolysis using β-glucuronidase[5][6][7].
-
Protein Precipitation (for Blood/Serum/Plasma): For blood-based matrices, a protein precipitation step is often the initial sample clean-up procedure. This is typically done by adding a solvent like acetonitrile (B52724), followed by centrifugation to separate the precipitated proteins from the supernatant containing the analytes[3][4].
-
Extraction:
-
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating the analytes from the biological matrix. The sample is passed through a sorbent bed in a cartridge, which retains the analytes. After washing to remove interferences, the analytes are eluted with a suitable solvent[3][4].
-
Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analytes between the aqueous sample and an immiscible organic solvent. It is a cost-effective and straightforward extraction technique[8].
-
Analytical Instrumentation and Conditions
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and highly sensitive method for the simultaneous quantification of HHC-COOH and THC-COOH[3][4][5][9].
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate the analytes[3][4]. A gradient elution with a mobile phase consisting of an aqueous component (often with an additive like formic acid) and an organic solvent (such as acetonitrile or methanol) is employed[10].
-
Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and their deuterated internal standards[3][4].
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another established method for cannabinoid analysis. For the analysis of non-volatile compounds like carboxylic acids, a derivatization step is required to make them amenable to gas chromatography[2][8].
Visualizations
Metabolic Pathways of THC and HHC
The following diagram illustrates the primary metabolic pathways of Δ⁹-Tetrahydrocannabinol (THC) and Hexahydrocannabinol (B1216694) (HHC) to their respective carboxylic acid metabolites.
Caption: Metabolic pathways of THC and HHC to their COOH metabolites.
General Experimental Workflow for Cannabinoid Analysis
This diagram outlines a typical workflow for the quantitative analysis of HHC-COOH and THC-COOH in biological samples.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Detection of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) as metabolite of both hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) in routine forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Urinary Excretion Profile of 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol (THCCOOH) Following Smoked and Vaporized Cannabis Administration in Infrequent Cannabis Users - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brjac.com.br [brjac.com.br]
- 9. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to 11-nor-9(R)-carboxy-HHC Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Certified Reference Materials (CRMs) for 11-nor-9(R)-carboxy-Hexahydrocannabinol (11-nor-9(R)-carboxy-HHC), a key metabolite of the emerging semi-synthetic cannabinoid, Hexahydrocannabinol (HHC). As the landscape of cannabinoid research and regulation evolves, the availability and quality of reliable reference standards are paramount for accurate quantification and interpretation of analytical results. This document offers a comparison of available CRMs, detailed experimental protocols for their use, and insights into the metabolic pathways of HHC.
Comparison of Available Certified Reference Materials
The accurate quantification of 11-nor-9(R)-carboxy-HHC relies on the use of high-purity, well-characterized CRMs. These materials, produced under rigorous quality management systems such as ISO 17034, provide certified property values with associated uncertainties and a statement of metrological traceability. Below is a comparison of commercially available CRMs for 11-nor-9(R)-carboxy-HHC and its related compounds.
| Product Name | Supplier | Catalog No. | Format | Concentration | Purity | Notes |
| This compound (CRM) | Cayman Chemical | 41816 | 1 mg/ml solution in methanol (B129727) | 1 mg/mL | ≥98% | Certified Reference Material |
| 11-nor-9(S)-carboxy-Hexahydrocannabinol (CRM) | Cayman Chemical | 42203 | 1 mg/ml solution in methanol | 1 mg/mL | ≥98% | Certified Reference Material for the (S)-epimer |
| This compound-d9 (CRM) | Cayman Chemical | 42143 | 100 µg/ml solution in methanol | 100 µg/mL | N/A | Deuterated internal standard for mass spectrometry |
| 11-nor-9(S)-carboxy-Hexahydrocannabinol-d9 (CRM) | Cayman Chemical | 42626 | 100 µg/ml solution in methanol | 100 µg/mL | N/A | Deuterated internal standard for the (S)-epimer |
| (-)-11-nor-9-Carboxy-Δ⁹-THC solution | Cerilliant | T-019 | 1.0 mg/mL in methanol | 1.0 mg/mL | Certified | CRM for the major metabolite of THC[1] |
Experimental Protocols
The analysis of 11-nor-9(R)-carboxy-HHC in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting cannabinoids from urine or plasma involves solid-phase extraction.
-
Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., using β-glucuronidase) is often employed to cleave glucuronide conjugates.
-
Extraction:
-
Condition a mixed-mode SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., methanol/acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid or ammonium (B1175870) formate, is common.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for carboxylated cannabinoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 11-nor-9(R)-carboxy-HHC and its deuterated internal standard should be optimized.
-
GC-MS Analysis
-
Derivatization: Prior to GC-MS analysis, the carboxyl and hydroxyl groups of the analyte must be derivatized (e.g., silylation with BSTFA) to improve volatility and chromatographic performance.
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
-
HHC Metabolism and Analytical Workflow
To provide a clearer understanding of the context in which these CRMs are used, the following diagrams illustrate the metabolic pathway of HHC and a typical analytical workflow.
Metabolic pathway of Hexahydrocannabinol (HHC).
Experimental workflow for CRM-based quantification.
The Importance of Certified Reference Materials
The use of CRMs is critical for ensuring the accuracy, reliability, and comparability of analytical data. The diagram below illustrates the logical relationship and advantages of using a CRM over a non-certified analytical standard.
Comparison of CRMs and Analytical Standards.
References
The Correlation Between HHC Dosage and 11-nor-9(R)-carboxy-HHC Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid, has garnered significant interest for its psychoactive properties and legal status in various jurisdictions. Understanding its metabolism and the resulting biomarker levels is crucial for pharmacokinetic studies, forensic toxicology, and clinical research. This guide provides a comprehensive overview of the current scientific understanding of the correlation between HHC dosage and the concentration of its primary metabolite, 11-nor-9(R)-carboxy-HHC (also referred to as 9R-HHC-COOH).
While direct, publicly available dose-escalation studies providing a precise correlation between HHC intake and 11-nor-9(R)-carboxy-HHC levels are limited, existing research and forensic analyses offer valuable insights. This guide synthesizes the available data to support researchers in their study design and interpretation of analytical results.
Quantitative Data Summary
Current data on the correlation between specific HHC dosages and resulting 11-nor-9(R)-carboxy-HHC levels are primarily derived from forensic casework, where the exact dosage is often unknown, and a limited number of controlled administration studies. The following table summarizes key findings from the available literature. It is important to note that a direct dose-response relationship has not yet been firmly established in controlled clinical studies.
| Study Type/Matrix | HHC Dosage | Analyte | Concentration Range (ng/mL) | Key Findings & Limitations |
| Forensic Serum Samples | Unknown | (9R)-HHC | 0.15 - 14.4 | Provides a reference range for HHC detection in real-world scenarios, but dosage is not controlled.[1] |
| Unknown | (9R)-HHC-COOH | 1.0 - 314 | Demonstrates that 11-nor-9(R)-carboxy-HHC can reach high concentrations and is a reliable biomarker for HHC consumption.[1] | |
| Controlled Inhalation Study (Human, Blood) | 50:50 mixture of 9(R)- and 9(S)-HHC | 11-nor-9(R)-HHC | Not specified | Identified 11-nor-9(R)-HHC as the most abundant metabolite in blood.[2] |
| DUID Cases (Blood) | Unknown | 9R-HHC-COOH | Not specified | Determined that 9R-HHC-COOH is the major metabolite in blood following HHC administration.[3] |
Note: The variability in reported concentrations can be attributed to factors such as the route of administration (inhalation vs. oral), individual metabolic differences, and the time of sample collection relative to HHC consumption.
Metabolic Pathway of HHC
The metabolism of HHC is a complex process involving multiple enzymatic reactions, primarily in the liver. The primary pathway leading to the formation of 11-nor-9(R)-carboxy-HHC involves hydroxylation followed by oxidation.
Caption: Metabolic pathway of HHC to 11-nor-9(R)-carboxy-HHC.
Experimental Protocols
The quantification of HHC and its metabolites in biological matrices is typically performed using highly sensitive and specific analytical techniques. The following is a generalized experimental protocol based on methods described in the scientific literature.
Sample Preparation (Human Plasma/Blood)
-
Protein Precipitation: To 250 µL of plasma or blood, add 25 µL of an internal standard solution. Add 0.75 mL of acetonitrile, vortex for 20 seconds, and centrifuge for 5 minutes at 4000 x g.[4]
-
Solid-Phase Extraction (SPE):
-
Separate the supernatant and dilute it with 2 mL of a 0.1 M aqueous acetic acid solution.[4]
-
Equilibrate a Chromabond Drug II SPE cartridge with 2 mL of methanol (B129727) and 2 mL of water.[4]
-
Apply the diluted supernatant to the cartridge.[4]
-
Wash the cartridge twice with 3 mL of water.[4]
-
Elute the analytes.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of HHC and its metabolites due to its high sensitivity and selectivity.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.[4]
-
Mobile Phase: A gradient of methanol in an aqueous solution containing 0.5% acetic acid and 0.005% heptafluorobutyric acid is a common mobile phase.[4]
-
Flow Rate: A flow rate of 200 µL/min is often employed.[4]
-
Column Temperature: The column oven is maintained at 50°C.[4]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high specificity and sensitivity.[4]
-
Validation: The method should be fully validated according to established guidelines, including assessment of matrix effects, lower limit of quantification (LLOQ), calibration model, precision, and bias. The LLOQ for carboxylated metabolites like 11-nor-9(R)-carboxy-HHC has been established at 2.0 ng/mL in some studies.[3][5]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of HHC and its metabolites in a research setting.
Caption: Experimental workflow for HHC metabolite analysis.
Conclusion
The analysis of 11-nor-9(R)-carboxy-HHC is a reliable method for confirming HHC consumption. While a precise dose-correlation curve is not yet available in the public domain, the provided data from forensic and controlled studies offer a foundational understanding for researchers. The major metabolite in blood after HHC administration is 9R-HHC-COOH.[3] Further controlled, dose-escalation studies are necessary to establish a definitive quantitative relationship between HHC dosage and the resulting concentrations of its metabolites. The detailed experimental protocols and workflows presented here provide a strong basis for designing and executing such studies.
References
- 1. Detection of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) as metabolite of both hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) in routine forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. naturalwayscbd.com [naturalwayscbd.com]
- 5. researchgate.net [researchgate.net]
Distinguishing HHC from THC Consumption: A Metabolite Profiling Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of semi-synthetic cannabinoids such as hexahydrocannabinol (B1216694) (HHC) presents a significant challenge in forensic and clinical toxicology. Distinguishing HHC use from that of the more prevalent delta-9-tetrahydrocannabinol (THC) is crucial for accurate interpretation of toxicological findings. This guide provides a comprehensive comparison of HHC and THC metabolism, focusing on unique metabolite profiles that can aid in differentiating their use. We present quantitative data from scientific literature, detailed experimental protocols for metabolite detection, and visual representations of metabolic pathways and analytical workflows.
Data Presentation: Comparative Metabolite Profiles
The primary challenge in distinguishing HHC from THC use lies in the cross-reactivity of their metabolites in common screening assays. While both cannabinoids share some metabolic pathways, quantitative analysis of specific metabolites can provide a clearer distinction. The following tables summarize the key metabolites and their potential for differentiating HHC and THC consumption.
| Metabolite | Parent Cannabinoid(s) | Significance in Differentiating HHC vs. THC Use | Typical Concentration Range in Urine (ng/mL) |
| 11-nor-9-carboxy-Δ⁹-THC (THC-COOH) | THC | Primary urinary metabolite of THC. Its presence is a definitive marker of THC use. | 0.5 - 100+[1] |
| 11-hydroxy-Δ⁹-THC (11-OH-THC) | THC | Active metabolite of THC, present in lower concentrations than THC-COOH in urine. | 0.5 - 50[1] |
| 11-nor-9-carboxy-HHC (HHC-COOH) | HHC, THC (minor) | Major metabolite of HHC. However, it has been identified as a minor metabolite of THC, which can lead to ambiguity. The ratio of HHC-COOH to THC-COOH could be a potential indicator.[2] | Not well-established; can be detected in the µg/L range in urine.[3] |
| 11-hydroxy-HHC (11-OH-HHC) | HHC, THC (minor) | An early, active metabolite of HHC. Similar to HHC-COOH, it can also be a minor metabolite of THC.[2] | Not well-established; often found in lower concentrations than HHC-COOH. |
| 8α-hydroxy-HHC & 8β-hydroxy-HHC | HHC | Considered potentially specific biomarkers for HHC consumption as they are not reported as THC metabolites.[4] | Not well-established; generally considered minor metabolites. |
| Side-chain Hydroxylated HHC Metabolites (e.g., 4'-OH-HHC) | HHC | These metabolites are formed through hydroxylation of the pentyl side chain and are considered promising unique markers for HHC use. [4] | Not well-established. |
| Analyte | Lower Limit of Quantification (LLOQ) in Blood (ng/mL) | Upper Limit of Quantification (ULOQ) in Blood (ng/mL) | Reference |
| 9R-HHC | 0.2 | 20 | [5] |
| 9S-HHC | 0.2 | 20 | [5] |
| 11-OH-9R-HHC | 0.2 | 20 | [5] |
| 9R-HHC-COOH | 2.0 | 200 | [5] |
| 9S-HHC-COOH | 2.0 | 200 | [5] |
| 8-OH-9R-HHC | 0.2 | 20 | [5] |
| THC | 0.5 - 1.0 | 50 - 100 | [1] |
| 11-OH-THC | 0.5 - 1.0 | 50 - 100 | [1] |
| THC-COOH | 2.0 - 5.0 | 100 - 250 | [1] |
Experimental Protocols
Accurate identification and quantification of HHC and THC metabolites require robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is also a viable option, often requiring derivatization of the analytes.
Protocol 1: LC-MS/MS Analysis of HHC and THC Metabolites in Urine
This protocol provides a general framework for the simultaneous quantification of HHC and THC metabolites in urine samples.
1. Sample Preparation (Hydrolysis and Extraction):
-
To 1 mL of urine, add an internal standard solution containing deuterated analogs of the target metabolites (e.g., THC-COOH-d9, 11-OH-THC-d3, HHC-COOH-d5).
-
Add 200 µL of β-glucuronidase solution to hydrolyze the glucuronide conjugates.
-
Incubate the mixture at 60°C for 2 hours.[6]
-
Perform a liquid-liquid extraction by adding 3 mL of a hexane:ethyl acetate (B1210297) (9:1 v/v) solution, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and repeat the extraction.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reverse-phase column (e.g., Kinetex Biphenyl).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.
3. Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the target analytes to their respective internal standards against a calibration curve.
Protocol 2: GC-MS Analysis of HHC and THC Metabolites in Urine (with Derivatization)
This protocol outlines a typical procedure for the analysis of cannabinoid metabolites by GC-MS, which requires a derivatization step to improve the volatility and thermal stability of the analytes.
1. Sample Preparation (Hydrolysis and Extraction):
-
Follow the same hydrolysis and extraction steps as described in Protocol 1.
2. Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
-
Seal the vial and heat at 70°C for 30 minutes to facilitate the derivatization reaction.[6]
-
Cool the sample to room temperature before injection.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Start at 100°C, ramp to 300°C.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for enhanced sensitivity and selectivity.
4. Data Analysis:
-
Identify and quantify the derivatized analytes based on their retention times and characteristic mass fragments, using a calibration curve prepared with derivatized standards.
Mandatory Visualization
The following diagrams illustrate the metabolic pathways of HHC and THC and a typical analytical workflow for their detection.
Caption: Comparative metabolic pathways of THC and HHC.
Caption: General analytical workflow for cannabinoid metabolite profiling.
References
- 1. Blood cannabinoid molar metabolite ratios are superior to blood THC as an indicator of recent cannabis smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 11-nor-9(R)-carboxy-Hexahydrocannabinol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling 11-nor-9(R)-carboxy-Hexahydrocannabinol, including operational and disposal plans.
Chemical and Physical Properties
| Property | Data |
| Synonyms | [6aR-( )]-6a,7,8,9,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-9-carboxylic acid, 11-carboxy-9β-Hexahydrocannabinol, 11-carboxy-HHC, 11-carboxy-9β-HHC, 11-carboxy-9(R)-HHC, 11-nor-9β-carboxy-Hexahydrocannabinol, 11-nor-9β-carboxy-HHC |
| CAS Number | 64663-38-3 |
| Molecular Formula | C₂₁H₃₀O₄ |
| Formula Weight | 346.5 |
| Formulation | A solid |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 0.3 mg/ml |
| Storage | -20°C |
| Stability | ≥ 5 years |
A Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, given its status as a metabolite of hexahydrocannabinol (B1216694) (HHC), a compound with psychoactive properties, and its intended use in research, treating it with a high degree of caution is crucial.[2][3]
Personal Protective Equipment (PPE)
A thorough hazard assessment of laboratory procedures is necessary to determine the specific PPE required.[4] The following baseline PPE is recommended for handling this compound to minimize exposure risks.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety goggles or a face shield | Protects against splashes and airborne particles.[5][6][7] |
| Skin Protection | Nitrile gloves, Lab coat or disposable gown, Shoe covers | Prevents dermal contact with the compound.[5][7] Nitrile gloves are preferred for their chemical resistance.[5] Lab coats protect clothing and skin from contamination.[5][7] |
| Respiratory Protection | N95 disposable respirator or higher | Recommended when handling the solid compound to prevent inhalation of airborne particulates, especially if engineering controls like a fume hood are not available.[8] |
Operational Plan: Handling Procedures
Adherence to proper operational procedures is critical for maintaining a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Whenever possible, handle the compound within a chemical fume hood to minimize inhalation exposure.
2. Donning and Doffing of PPE: The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.[4]
-
Donning Sequence:
-
Gown or lab coat
-
Mask or respirator
-
Goggles or face shield
-
Gloves (ensure they overlap the cuffs of the gown)[4]
-
-
Doffing Sequence:
-
Gloves
-
Gown or lab coat
-
Goggles or face shield
-
Mask or respirator
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
-
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water provided the person is conscious. Seek medical attention.
Disposal Plan
All disposable PPE that has come into contact with this compound should be considered contaminated waste.[4] Cannabis-related waste must be rendered "unusable and unrecognizable" before disposal.[9]
Waste Segregation and Treatment:
-
Segregation: Collect all contaminated materials, including unused compounds, contaminated lab supplies (e.g., pipette tips, vials), and disposable PPE, in a designated, labeled, and sealed waste container.
-
Rendering Unusable: Mix the cannabis waste with at least 50% non-cannabis material.[9][10] Suitable materials include:
-
Food waste
-
Coffee grounds
-
Sawdust
-
Cat litter[11]
-
-
Disposal: The mixed and rendered-unusable waste can then be disposed of through one of the following methods, in compliance with local and institutional regulations:
-
Permitted Landfill: The most common method for cannabis waste disposal.[12]
-
Incineration: A fast and cost-effective method that ensures complete destruction of the compound.[10]
-
Composting or In-vessel Digestion: An environmentally friendly option if the waste is not mixed with hazardous chemicals.[12]
-
Consult with your institution's environmental health and safety (EHS) department to ensure compliance with all applicable regulations.
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Detection of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) as metabolite of both hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) in routine forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. marijuanapackaging.com [marijuanapackaging.com]
- 6. floraflex.com [floraflex.com]
- 7. growshieldppe.com [growshieldppe.com]
- 8. stauffersafety.com [stauffersafety.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. What are ways to safely dispose of cannabis waste? - iKickButts [ikickbutts.org]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. masscannabiscontrol.com [masscannabiscontrol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
